molecular formula C7H7BrO3S B026347 Methyl 4-bromo-3-methoxythiophene-2-carboxylate CAS No. 110545-67-0

Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Cat. No.: B026347
CAS No.: 110545-67-0
M. Wt: 251.1 g/mol
InChI Key: AAUKODCGPDBXCN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUKODCGPDBXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371630
Record name methyl 4-bromo-3-methoxythiophene-2-carboxylate
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Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110545-67-0
Record name methyl 4-bromo-3-methoxythiophene-2-carboxylate
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Record name Methyl 4-bromo-3-methoxythiophene-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with one sulfur atom. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with available experimental data and a discussion of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Chemical Name This compound-
CAS Number 110545-67-0[1][2][3][4]
Molecular Formula C₇H₇BrO₃S[1][2]
Molecular Weight 251.10 g/mol [1]
Melting Point 73 °CCommercial Supplier Data
Boiling Point 300.0 ± 35.0 °C (Predicted)Commercial Supplier Data
Appearance Not specified (likely a solid at room temperature)-
Solubility No data available-

Synthesis and Characterization

Hypothetical Synthetic Pathway:

A plausible synthetic route could start from a pre-functionalized thiophene precursor. For instance, one could envision the bromination of a 3-methoxythiophene-2-carboxylate derivative or the methoxylation of a 4-bromothiophene-2-carboxylate precursor. The precise reagents and conditions would need to be optimized to ensure regioselectivity and good yields.

Hypothetical Synthesis of this compound start Thiophene Precursor step1 Functionalization (e.g., Esterification) start->step1 step2 Introduction of Methoxy Group step1->step2 step3 Bromination step2->step3 product Methyl 4-bromo-3-methoxy- thiophene-2-carboxylate step3->product Hypothesized Antimicrobial Mechanism of Action cluster_membrane Bacterial Cell Membrane membrane_protein Membrane Proteins disruption Membrane Disruption membrane_protein->disruption lipid_bilayer Lipid Bilayer lipid_bilayer->disruption compound Methyl 4-bromo-3-methoxy- thiophene-2-carboxylate compound->membrane_protein Interaction compound->lipid_bilayer Interaction permeability Increased Permeability disruption->permeability cell_death Cell Death permeability->cell_death

References

In-depth Technical Guide: Experimental Data on CAS Number 110545-67-0

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the available experimental data for the chemical compound identified by CAS number 110545-67-0, which is Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Despite a thorough search of scientific literature and chemical databases, it is crucial to note that this compound is primarily documented as a chemical intermediate for organic synthesis. There is a significant lack of publicly available information regarding its biological activity, pharmacological properties, or mechanism of action. Consequently, this guide will focus on the available chemical and physical data and the synthetic context in which this compound appears.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and safety data sheets.

PropertyValueSource
CAS Number 110545-67-0Chemical Abstracts Service
Chemical Name This compoundMultiple Chemical Suppliers
Molecular Formula C₇H₇BrO₃S[1][2]
Molecular Weight 251.1 g/mol [1][2]
Melting Point 73 °C[1]
Boiling Point 300.0 ± 35.0 °C (Predicted)[1]
Appearance White solidMaterial Safety Data Sheet
Storage Temperature 2-8°C[1]

Experimental Data

Extensive searches for quantitative experimental data related to the biological activity of this compound have yielded no specific results. There are no published studies detailing its efficacy, potency (e.g., IC₅₀, EC₅₀), binding affinity, or pharmacokinetic and pharmacodynamic properties. The compound is not listed in major pharmacological databases as a known active agent.

Experimental Protocols

As no biological or pharmacological studies for this specific compound have been identified, this guide cannot provide detailed experimental protocols for assays, in vivo/in vitro studies, or analytical methods related to its biological effects.

Synthetic Utility and Logical Relationships

While direct experimental data on the biological effects of this compound is absent, its structure as a substituted thiophene suggests its role as a building block in the synthesis of more complex molecules. Thiophene derivatives are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The logical workflow for the utilization of this compound is as a starting material or intermediate in a multi-step synthesis.

The following diagram illustrates a generalized synthetic workflow where a compound like this compound could be utilized.

Synthetic_Workflow A Starting Material (e.g., Methyl 4-bromo-3- methoxythiophene-2-carboxylate) B Chemical Transformation (e.g., Cross-coupling, Nucleophilic Substitution) A->B C Intermediate Product B->C D Further Synthetic Steps C->D E Final Biologically Active Compound D->E

A generalized synthetic workflow.

Conclusion

References

Technical Guide: Spectroscopic Profile of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of the expected spectroscopic data for Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS No: 110545-67-0), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this guide presents a predicted spectroscopic profile based on established principles and data from analogous thiophene derivatives. It also outlines standardized protocols for acquiring such data.

Chemical Structure and Properties

This compound is a substituted thiophene with the following key characteristics:

  • Molecular Formula: C₇H₇BrO₃S

  • Molecular Weight: 251.10 g/mol [1]

  • CAS Number: 110545-67-0[1]

The structure combines a thiophene ring, a bromine substituent, a methoxy group, and a methyl ester, making it a versatile building block in medicinal and materials chemistry.

Caption: Chemical structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25Singlet (s)1HThiophene ring H (C₅-H)
~ 3.90Singlet (s)3HMethoxy protons (-OCH₃)
~ 3.85Singlet (s)3HEster methyl protons (-COOCH₃)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 162.5Ester carbonyl carbon (C=O)
~ 155.0Thiophene ring carbon (C₃-OCH₃)
~ 130.0Thiophene ring carbon (C₅-H)
~ 115.0Thiophene ring carbon (C₂-COOCH₃)
~ 105.0Thiophene ring carbon (C₄-Br)
~ 60.0Methoxy carbon (-OCH₃)
~ 52.0Ester methyl carbon (-COOCH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100WeakAromatic C-H stretch (Thiophene)
2950 - 2850MediumAliphatic C-H stretch (-CH₃)
~ 1725StrongC=O stretch (Ester carbonyl)
~ 1550MediumC=C stretch (Thiophene ring)
1250 - 1200StrongC-O stretch (Ester and Ether)
~ 650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioRelative IntensityAssignment
250 / 252HighMolecular Ion [M]⁺ (Characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br)
219 / 221Medium[M - OCH₃]⁺
191 / 193Medium[M - COOCH₃]⁺
171High[M - Br]⁺

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance 400).[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Nicolet 380).[3]

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal quality.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Acquisition (ESI-MS Example):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M]⁺ and other significant fragment ions. Pay close attention to the isotopic pattern for bromine.[4]

Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of synthesizing and characterizing the target compound.

G start Synthesis of Precursors synthesis Bromination & Esterification start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir IR characterization->ir ms MS characterization->ms analysis Data Analysis & Structural Confirmation nmr->analysis ir->analysis ms->analysis end Verified Compound analysis->end

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted thiophene derivative of significant interest in medicinal chemistry. Its versatile structure allows for further functionalization, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The selection of an appropriate synthetic strategy is crucial and depends on factors such as the availability of starting materials, desired scale, and regioselectivity. This guide explores two principal pathways for the synthesis of this target molecule.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

  • Regioselective Functionalization of Thiophene: This pathway involves a multi-step sequence starting from the basic thiophene ring, introducing the required functional groups in a controlled manner.

  • Substitution of a Pre-functionalized Thiophene: This approach begins with a commercially available or readily synthesized substituted thiophene, such as methyl 3-hydroxythiophene-2-carboxylate, which is then further modified.

The following sections provide detailed experimental protocols and data for each of these routes.

Pathway 1: Regioselective Functionalization of Thiophene

This synthetic route builds the desired molecule step-wise from thiophene. The key is the controlled, regioselective introduction of the carboxylate, methoxy, and bromo groups.

Experimental Protocol:

Step 1: Synthesis of Methyl thiophene-2-carboxylate

  • To a solution of thiophene in an appropriate anhydrous solvent such as tetrahydrofuran (THF), cooled to -78°C, is slowly added a strong base, typically n-butyllithium (n-BuLi).

  • The reaction mixture is stirred at this temperature for a designated period to ensure complete lithiation at the 2-position.

  • Methyl chloroformate is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield methyl thiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

  • The methyl thiophene-2-carboxylate from the previous step is dissolved in an anhydrous solvent like THF and cooled to -78°C.

  • A strong base, such as lithium diisopropylamide (LDA), is added to deprotonate the 3-position.

  • A methylating agent, for example, methyl iodide or dimethyl sulfate, is then introduced to the reaction mixture.

  • The reaction is stirred for several hours, allowing for the introduction of the methoxy group.

  • The reaction is quenched and worked up in a similar manner to the first step to yield methyl 3-methoxythiophene-2-carboxylate.

Step 3: Synthesis of this compound

  • Methyl 3-methoxythiophene-2-carboxylate is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • A brominating agent, for instance, N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature, often at 0°C to room temperature.

  • The reaction is monitored until completion, typically by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate if bromine was used.

  • The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated. The crude product is then purified, usually by column chromatography, to give the final product, this compound.[1]

Quantitative Data:
StepStarting MaterialProductReagentsYield (%)
1ThiopheneMethyl thiophene-2-carboxylaten-BuLi, Methyl chloroformateNot specified
2Methyl thiophene-2-carboxylateMethyl 3-methoxythiophene-2-carboxylateLDA, Methyl iodideNot specified
3Methyl 3-methoxythiophene-2-carboxylateThis compoundNBS or BromineNot specified

Synthesis Workflow:

Pathway 1 Thiophene Thiophene Methyl thiophene-2-carboxylate Methyl thiophene-2-carboxylate Thiophene->Methyl thiophene-2-carboxylate 1. n-BuLi 2. ClCO2Me Methyl 3-methoxythiophene-2-carboxylate Methyl 3-methoxythiophene-2-carboxylate Methyl thiophene-2-carboxylate->Methyl 3-methoxythiophene-2-carboxylate 1. LDA 2. MeI This compound This compound Methyl 3-methoxythiophene-2-carboxylate->this compound NBS or Br2

Caption: Pathway 1: Stepwise functionalization of thiophene.

Pathway 2: Substitution of a Pre-functionalized Thiophene

This more convergent approach starts from methyl 3-hydroxythiophene-2-carboxylate, which can be synthesized or procured commercially.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

A reported synthesis involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base.

  • Sodium metal is dissolved in anhydrous methanol to prepare a solution of sodium methoxide.

  • Methyl thioglycolate is added to this solution.

  • The mixture is cooled to 0°C, and methyl 2-chloroacrylate is added dropwise.

  • The reaction is stirred overnight at room temperature.

  • The reaction is then quenched with aqueous hydrochloric acid.

  • The product, methyl 3-hydroxythiophene-2-carboxylate, is extracted with an organic solvent, dried, and the solvent is removed.

Step 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

  • To a solution of methyl 3-hydroxythiophene-2-carboxylate in a suitable solvent like acetone, is added an excess of anhydrous potassium carbonate.

  • A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the suspension.

  • The mixture is heated at reflux for several hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic impurities.

  • The organic layer is dried and concentrated to give methyl 3-methoxythiophene-2-carboxylate.

Step 3: Synthesis of this compound

This step is analogous to the final step of Pathway 1.

  • Methyl 3-methoxythiophene-2-carboxylate is dissolved in a suitable solvent.

  • A brominating agent (NBS or bromine) is added at a controlled temperature.

  • The reaction is monitored for completion.

  • The reaction is worked up and the crude product is purified by column chromatography to yield the final product.

Quantitative Data:
StepStarting MaterialProductReagentsYield (%)
1Methyl thioglycolate & Methyl 2-chloroacrylateMethyl 3-hydroxythiophene-2-carboxylateSodium methoxide70
2Methyl 3-hydroxythiophene-2-carboxylateMethyl 3-methoxythiophene-2-carboxylateDimethyl sulfate, K2CO3Nearly quantitative
3Methyl 3-methoxythiophene-2-carboxylateThis compoundNBS or BromineNot specified

Synthesis Workflow:

Pathway 2 cluster_0 Starting Material Synthesis Methyl thioglycolate Methyl thioglycolate Methyl 3-hydroxythiophene-2-carboxylate Methyl 3-hydroxythiophene-2-carboxylate Methyl thioglycolate->Methyl 3-hydroxythiophene-2-carboxylate Methyl 2-chloroacrylate Methyl 2-chloroacrylate Methyl 2-chloroacrylate->Methyl 3-hydroxythiophene-2-carboxylate Methyl 3-methoxythiophene-2-carboxylate Methyl 3-methoxythiophene-2-carboxylate Methyl 3-hydroxythiophene-2-carboxylate->Methyl 3-methoxythiophene-2-carboxylate Me2SO4, K2CO3 This compound This compound Methyl 3-methoxythiophene-2-carboxylate->this compound NBS or Br2

Caption: Pathway 2: From methyl 3-hydroxythiophene-2-carboxylate.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound. The choice between the regioselective functionalization of thiophene and the substitution of a pre-functionalized thiophene will depend on the specific needs and resources of the research team. The provided experimental protocols and workflows serve as a solid foundation for the successful synthesis of this important chemical intermediate. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

The Chemical Reactivity of the Thiophene Ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that can be selectively manipulated. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation, providing quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development.

Introduction to the Reactivity of Substituted Thiophenes

The thiophene ring is an important heterocycle in a vast number of pharmaceuticals and functional materials. The reactivity of the thiophene ring is significantly influenced by the nature and position of its substituents. In this compound, the electron-donating methoxy group at the 3-position and the electron-withdrawing methyl carboxylate group at the 2-position create a unique electronic environment. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions.

Synthesis of this compound

The synthesis of the title compound can be achieved through several routes, primarily involving the sequential functionalization of a thiophene precursor. Two common strategies are the regioselective lithiation-bromination-esterification sequence and a direct electrophilic substitution pathway.[1]

Table 1: Comparison of Synthetic Routes to this compound [1]

Synthetic RouteKey StepsAdvantagesLimitations
Regioselective Lithiation Sequence 1. Lithiation at C2 with LDA, quench with methyl chloroformate.2. Lithiation at C3 with LDA, quench with methyl iodide.3. Bromination at C4 with NBS.High regiocontrol (>90% for C4 bromination)Multi-step process with moderate overall yields (47-65%)
Direct Electrophilic Substitution Pathway 1. Esterification of thiophene-2-carboxylic acid.2. Friedel-Crafts alkylation with methyl iodide and AlCl₃ to introduce the methoxy group at C3.3. Bromination at C4 with Br₂ in acetic acid.Potentially more cost-effective for smaller scalesCompetitive ortho-bromination can reduce overall yield (52-58%)
Experimental Protocols for Synthesis

Protocol 1: Regioselective Lithiation-Bromination-Esterification Sequence [1]

  • Initial Lithiation and Esterification: To a solution of thiophene in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA). After stirring, quench the reaction with methyl chloroformate to introduce the ester group at the 2-position.

  • Second Lithiation and Methoxy Group Introduction: Treat the resulting methyl thiophene-2-carboxylate with LDA at -78 °C in THF, followed by the addition of methyl iodide to introduce the methoxy group at the 3-position.

  • Bromination: To the methyl 3-methoxythiophene-2-carboxylate dissolved in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) at 0 °C and allow the reaction to warm to room temperature to achieve selective bromination at the 4-position.

Protocol 2: Direct Electrophilic Substitution Pathway [1]

  • Esterification: Reflux thiophene-2-carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid.

  • Methoxy Group Introduction: To a solution of methyl thiophene-2-carboxylate in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) followed by methyl iodide.

  • Bromination: Dissolve the resulting methyl 3-methoxythiophene-2-carboxylate in acetic acid and add bromine (Br₂) while maintaining the temperature at 40 °C.

G cluster_synthesis Synthesis of this compound Thiophene Thiophene Thiophene_2_carboxylate Methyl thiophene-2-carboxylate Thiophene->Thiophene_2_carboxylate 1. LDA, MeOCOCl or MeOH, H₂SO₄ Methoxy_thiophene Methyl 3-methoxythiophene-2-carboxylate Thiophene_2_carboxylate->Methoxy_thiophene 2. LDA, MeI or MeI, AlCl₃ Final_Product This compound Methoxy_thiophene->Final_Product 3. NBS or Br₂

Caption: Synthetic pathways to the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the thiophene ring is a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O9063[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)-K₃PO₄1,4-Dioxane/H₂O90-[3]
Various arylboronic acidsPdCl₂(dppf)-Na₂CO₃DMEreflux-[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2.5-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.[2][3]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Boronate [Ar-Pd(II)L₂-R] PdII_Aryl->PdII_Boronate Transmetalation (R-B(OH)₂, Base) PdII_Boronate->Pd0 Reductive Elimination Coupled_Product Ar-R PdII_Boronate->Coupled_Product

Caption: Suzuki-Miyaura catalytic cycle.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of the bromothiophene with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.

Table 3: Representative Conditions for Stille Coupling of Bromothiophenes

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
(Tributylstannyl)thiophenePd(PPh₃)₄ (2-5)-Toluene110-[5]
HexamethyldistannanePd(PPh₃)₄ (4)-Toluene/THF150 (MW)-[6]

Experimental Protocol: General Procedure for Stille Coupling

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%). After degassing, add an anhydrous and degassed solvent (e.g., toluene or THF). Subsequently, add the organostannane reagent (1.0-1.2 equiv) via syringe. The reaction mixture is then heated, typically between 80-110 °C, with vigorous stirring until the reaction is complete. The product is isolated and purified using standard techniques.[5]

G cluster_stille Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Stannane [Ar-Pd(II)L₂-R] PdII_Aryl->PdII_Stannane Transmetalation (R-SnBu₃) PdII_Stannane->Pd0 Reductive Elimination Coupled_Product Ar-R PdII_Stannane->Coupled_Product

Caption: Stille coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromothiophene with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Benzamide"XantPhos Pd G3" (5)-DBUMeCN/PhMe14083[7]
IndolePd(OAc)₂SIPr·HClNaOHDioxane100-[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., a G3 palladacycle, 1-5 mol%), a suitable phosphine ligand if not using a precatalyst, and a base (e.g., NaOtBu, K₂CO₃, or DBU, 1.2-2.0 equiv). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to a temperature typically ranging from 80 to 140 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[7]

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L PdII_Aryl [Ar-Pd(II)L-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)L(HNR₂)]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Coordination (HNR₂) PdII_Amido [Ar-Pd(II)L(NR₂)] PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Coupled_Product Ar-NR₂ PdII_Amido->Coupled_Product G cluster_sonogashira Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl [Ar-Pd(II)L₂-C≡CR] PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Coupled_Product Ar-C≡CR PdII_Alkynyl->Coupled_Product Cu_Alkynyl Cu-C≡CR Cu_Alkynyl->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Alkynyl Cu(I), Base G cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Olefin [Ar-Pd(II)L₂(Olefin)]⁺Br⁻ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl [Alkyl-Pd(II)L₂-Br] PdII_Olefin->PdII_Alkyl Migratory Insertion Pd_Hydride [H-Pd(II)L₂-Br] PdII_Alkyl->Pd_Hydride β-Hydride Elimination Coupled_Product Ar-Olefin PdII_Alkyl->Coupled_Product Pd_Hydride->Pd0 Reductive Elimination (Base) G cluster_lithiation Lithiation and Electrophilic Quench Starting_Material Methyl 4-bromo-3-methoxy- thiophene-2-carboxylate Thienyllithium 4-Lithio-3-methoxy- thiophene derivative Starting_Material->Thienyllithium n-BuLi, THF, -78 °C Functionalized_Product 4-Substituted-3-methoxy- thiophene derivative Thienyllithium->Functionalized_Product Electrophile (E⁺)

References

Molecular weight and formula of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. This document details its chemical properties, plausible synthetic approaches based on established methodologies for related compounds, and its potential applications in drug discovery.

Core Compound Data

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with bromo, methoxy, and methyl carboxylate groups. These functional groups impart specific reactivity and potential for further chemical modification, making it a valuable building block in organic synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 110545-67-0[1]
Molecular Formula C₇H₇BrO₃S[1]
Molecular Weight 251.10 g/mol [1]

Potential Synthetic Methodologies

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, general synthetic strategies for polysubstituted thiophenes can be applied. A common approach involves the construction of the thiophene ring followed by sequential functionalization.

A plausible synthetic route could start from a pre-functionalized thiophene precursor. For instance, the bromination of a corresponding 3-methoxythiophene-2-carboxylate derivative would be a direct method. The regioselectivity of the bromination would be a critical factor to control.

Conceptual Synthetic Workflow:

G A Methyl 3-methoxythiophene-2-carboxylate (Starting Material) D Bromination Reaction A->D B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent (e.g., Acetic Acid, Chloroform) C->D E This compound (Product) D->E Work-up F Purification (e.g., Column Chromatography) E->F

Caption: Conceptual workflow for the synthesis of this compound.

A representative experimental protocol for the bromination of a thiophene derivative involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For example, the synthesis of a similar compound, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate, involves cooling a solution of the starting material in trifluoroacetic acid and adding NBS in portions.[2] The reaction mixture is then stirred for a period to allow for the reaction to complete, followed by quenching and extraction.[2]

Another general strategy for synthesizing polysubstituted thiophenes involves successive lithiation and electrophilic quench reactions.[3] This method offers high regioselectivity in introducing various functional groups onto the thiophene ring.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are a cornerstone in medicinal chemistry due to their versatile biological activities.[4] The thiophene scaffold is present in numerous approved drugs. While specific biological activities of this compound are not widely reported, its structural motifs suggest potential as an intermediate in the synthesis of bioactive molecules.

Brominated thiophenes are particularly valuable as they can undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form carbon-carbon bonds, allowing for the construction of complex molecular architectures.[5] This reactivity makes them key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

Potential Drug Discovery Workflow:

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B D Library of Thiophene Derivatives B->D C Diverse Coupling Partners C->B E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Conceptual workflow for the use of this compound in a drug discovery program.

Derivatives of brominated thiophenes have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[5] The thiophene moiety can serve as a scaffold to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs).[6]

In the realm of materials science, thiophene-based compounds are precursors to conductive polymers and organic semiconductors.[5] These materials are integral to the development of advanced electronic devices like organic light-emitting diodes (OLEDs). The specific electronic properties of this compound, influenced by its substituent pattern, could be of interest for such applications.

References

An In-depth Technical Guide on a C7H7BrO3S Thiophene Derivative and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Analysis of a Thiophene Derivative with Molecular Formula C7H7BrO3S and its Structurally Related Analogs

Executive Summary

This technical guide addresses the inquiry for a thiophene derivative with the molecular formula C7H7BrO3S. Initial analysis reveals that the specified molecular formula corresponds to 4-bromo-2-methylbenzenesulfonic acid [1], a benzene derivative. However, given the specific request for a thiophene derivative, it is highly probable that the intended compound is a structurally similar thiophene-based molecule and the provided molecular formula contains a typographical error.

The most plausible candidate, based on structural similarity and chemical precedence, is methyl 4-bromo-3-methylthiophene-2-carboxylate , with the molecular formula C7H7BrO2S[2]. This guide will provide a detailed overview of this compound, including its chemical properties, potential synthetic routes, and its place within the broader context of thiophene derivatives in medicinal chemistry. We will also present relevant data for 4-bromo-2-methylbenzenesulfonic acid for comparative purposes.

Part 1: Compound Identification and Properties

Primary Subject: Methyl 4-bromo-3-methylthiophene-2-carboxylate

This compound is a substituted thiophene, a class of heterocyclic compounds known for their wide range of biological activities and applications in drug discovery[3].

  • IUPAC Name: Methyl 4-bromo-3-methylthiophene-2-carboxylate

  • Molecular Formula: C7H7BrO2S

  • Molecular Weight: 235.1 g/mol [2]

  • Chemical Structure:

Table 1: Physicochemical Properties of Methyl 4-bromo-3-methylthiophene-2-carboxylate

PropertyValueReference
Purity97%[2]
Physical FormSolid[2]
InChI KeyZTDYZXWQADNRRI-UHFFFAOYSA-N[2]
Alternative Compound: 4-bromo-2-methylbenzenesulfonic acid

As per the user-provided molecular formula, this benzene derivative is a potential, though less likely, candidate.

  • IUPAC Name: 4-bromo-2-methylbenzenesulfonic acid

  • Molecular Formula: C7H7BrO3S

  • Molecular Weight: 251.10 g/mol [1]

  • Chemical Structure:

Table 2: Physicochemical Properties of 4-bromo-2-methylbenzenesulfonic acid

PropertyValueReference
Molecular Weight251.10 g/mol [1]
XLogP3-AA1.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count1[1]
Exact Mass249.92993 Da[1]
Monoisotopic Mass249.92993 Da[1]
Topological Polar Surface Area62.8 Ų[1]

Part 2: Experimental Protocols

General Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate

A plausible synthetic route for methyl 4-bromo-3-methylthiophene-2-carboxylate involves the esterification of the corresponding carboxylic acid (4-bromo-3-methylthiophene-2-carboxylic acid). This is a standard procedure in organic synthesis.

Reaction:

4-bromo-3-methylthiophene-2-carboxylic acid + CH3OH --(H+)--> Methyl 4-bromo-3-methylthiophene-2-carboxylate + H2O

Detailed Methodology:

  • Dissolution: Dissolve 4-bromo-3-methylthiophene-2-carboxylic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 3: Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound like methyl 4-bromo-3-methylthiophene-2-carboxylate.

G Figure 1: General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (Esterification) start->reaction extraction Extraction & Washing reaction->extraction chromatography Column Chromatography extraction->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms purity Purity Assessment (HPLC) chromatography->purity end Pure Compound purity->end G Figure 2: Thiophene Derivatives in Drug Discovery cluster_derivatives Chemical Modifications cluster_applications Therapeutic Applications thiophene Thiophene Core (C4H4S) halogenation Halogenation (e.g., Bromination) thiophene->halogenation alkylation Alkylation (e.g., Methylation) thiophene->alkylation functionalization Functionalization (e.g., Carboxylation) thiophene->functionalization cns_disorders CNS Disorders thiophene->cns_disorders anticancer Anticancer halogenation->anticancer anti_inflammatory Anti-inflammatory alkylation->anti_inflammatory antimicrobial Antimicrobial functionalization->antimicrobial

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 4-bromo-3-methoxythiophene-2-carboxylate as a key building block. This versatile substrate is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The following protocols are based on established methodologies for similar brominated thiophene derivatives and provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] this compound is an attractive substrate for such couplings, allowing for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the thiophene ring. The resulting products are of significant interest in medicinal chemistry and materials science.

Chemical Properties of this compound

PropertyValue
CAS Number 110545-67-0[3][4][5]
Molecular Formula C₇H₇BrO₃S[4]
Molecular Weight 251.10 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as THF, Dioxane, Toluene, and DMF

General Suzuki Coupling Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Experimental Procedure
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the anhydrous solvent (10 mL).

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Example Reaction Conditions

The following table summarizes typical reaction conditions that can be adapted for the Suzuki coupling of this compound, based on successful couplings of similar brominated thiophenes.[6][7]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)PdCl₂(dppf) (3 mol%)
Base K₃PO₄ (2 equiv.)K₂CO₃ (2 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent 1,4-DioxaneToluene/H₂O (4:1)DMF
Temperature 90 °C100 °C110 °C
Reaction Time 12-24 h8-16 h6-12 h

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst and Solvent A->B C Purge with Inert Gas B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Extraction with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.

Suzuki_Mechanism Generalized Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. The purity of the reagents, especially the boronic acid, is crucial.

  • Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by using a different base or by the slow addition of the boronic acid.

  • Decomposition: If the starting materials or product are sensitive, a lower reaction temperature and a milder base (e.g., Na₂CO₃) should be considered.

By following these protocols and optimization strategies, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Stille Coupling Reactions with Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille coupling reaction utilizing Methyl 4-bromo-3-methoxythiophene-2-carboxylate as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the development of novel therapeutics and functional materials.

Introduction to Stille Coupling with Thiophene Derivatives

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] Its tolerance of a wide array of functional groups makes it particularly suitable for the synthesis of complex molecules, often without the need for protecting group strategies.

This compound is a functionalized thiophene derivative that serves as an excellent electrophilic partner in Stille couplings. The presence of the electron-withdrawing carboxylate group and the electron-donating methoxy group can influence the reactivity of the C-Br bond. This substituted thiophene core is a common scaffold in various biologically active compounds and organic electronic materials.

Key Reaction Parameters and Optimization

Successful Stille coupling reactions with this compound are dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂). The choice of catalyst can significantly impact reaction efficiency and yield.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and tri(2-furyl)phosphine (TFP) are frequently used. The steric and electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination.

  • Organostannane Reagent: A wide range of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkylstannanes, can be coupled with the thiophene substrate. The reactivity of the organostannane is an important consideration, as is the potential for side reactions such as homocoupling.

  • Solvent: Anhydrous and degassed aprotic polar solvents are typically used to ensure an inert reaction environment. Common choices include N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene. The solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Temperature: Reaction temperatures generally range from 80°C to 120°C. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.

  • Additives: In some cases, additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can be beneficial. CuI can act as a co-catalyst to facilitate the transmetalation step, while fluoride ions can activate the organostannane.

Data Presentation: Typical Reaction Conditions and Expected Yields

While specific yield data for the Stille coupling of this compound with a wide range of organostannanes is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and expected yield ranges for analogous Stille couplings of bromothiophenes. This information provides a valuable starting point for reaction optimization.

Organostannane (R-SnBu₃)Palladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Typical Yield Range (%)
Aryl-SnBu₃ (e.g., Phenyl)Pd(PPh₃)₄ (5)-Toluene11070-95
Heteroaryl-SnBu₃ (e.g., 2-Thienyl)Pd₂(dba)₃ (2)P(o-tol)₃ (8)DMF10065-90
Vinyl-SnBu₃Pd(PPh₃)₄ (5)-1,4-Dioxane9075-98
Alkynyl-SnBu₃PdCl₂(PPh₃)₂ (3)-Toluene8080-95
Alkyl-SnBu₃Pd₂(dba)₃ (2)P(t-Bu)₃ (8)Toluene10050-80

Experimental Protocols

The following protocols provide detailed methodologies for performing a Stille coupling reaction with this compound.

General Protocol for Stille Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, DMF, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes to ensure dissolution. Then, add the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Example Protocol: Coupling with Vinyltributyltin

This protocol provides a more specific example for the coupling with an alkenylstannane.

Materials:

  • This compound (251 mg, 1.0 mmol)

  • Vinyltributyltin (349 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (251 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by vinyltributyltin (349 mg, 1.1 mmol).

  • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of KF (10 mL). Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling reaction described in the protocols.

Stille_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Substrate & Catalyst to Flask prep2 2. Create Inert Atmosphere prep1->prep2 prep3 3. Add Solvent & Organostannane prep2->prep3 reaction 4. Heat and Stir prep3->reaction monitoring 5. Monitor Progress (TLC/GC-MS) reaction->monitoring workup1 6. Cool and Quench monitoring->workup1 Reaction Complete workup2 7. Extraction and Washing workup1->workup2 purification 8. Column Chromatography workup2->purification product Final Product purification->product

Caption: General experimental workflow for the Stille coupling reaction.

Safety and Handling

  • Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handling under an inert atmosphere is recommended.

  • Solvents such as DMF and 1,4-dioxane have specific health and safety considerations. Consult the Safety Data Sheets (SDS) before use.

  • Waste containing tin and palladium residues should be disposed of according to institutional and environmental regulations.

By following these guidelines and protocols, researchers can effectively utilize this compound in Stille coupling reactions for the synthesis of novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

Application Notes: The Potential of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the direct use of Methyl 4-bromo-3-methoxythiophene-2-carboxylate as a monomer in the synthesis of conjugated polymers for organic electronics. The following application notes and protocols are based on established methodologies for structurally similar functionalized thiophene monomers and are intended to serve as a general guideline for researchers.

Introduction

This compound is a functionalized thiophene derivative with potential as a building block for novel conjugated polymers in organic electronics. The presence of a bromo group at the 4-position and a methyl carboxylate at the 2-position provides handles for various cross-coupling polymerization reactions. The methoxy group at the 3-position can influence the electronic properties and solubility of the resulting polymer. This document outlines potential applications and provides generalized experimental protocols for the use of this monomer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Potential Applications in Organic Electronics

Substituted polythiophenes are a cornerstone of organic electronics due to their excellent charge transport properties, environmental stability, and tunable optoelectronic characteristics. Based on its structure, polymers derived from this compound could be investigated for the following applications:

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in p-type or ambipolar OFETs. The methoxy and carboxylate groups can influence the polymer's HOMO/LUMO energy levels and molecular packing, which are critical for charge mobility.

  • Organic Photovoltaics (OPVs): As the donor material in bulk heterojunction (BHJ) solar cells. The electronic properties of the polymer will determine its suitability for pairing with various fullerene or non-fullerene acceptors.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical copolymer using this compound and a generic comonomer, followed by the fabrication of an OFET and an OPV device.

Polymer Synthesis: Suzuki Polycondensation

This protocol describes a common method for synthesizing conjugated polymers.

Reaction Scheme:

MonomerA Methyl 4-bromo-3- methoxythiophene-2-carboxylate Reaction Suzuki Polycondensation (e.g., 90°C, 48h, under N2) MonomerA->Reaction MonomerB Comonomer-diboronic ester MonomerB->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/H2O Solvent->Reaction Polymer Resulting Copolymer Purification Purification via Soxhlet Extraction Polymer->Purification Reaction->Polymer

Figure 1: General workflow for Suzuki polycondensation.

Materials:

  • This compound

  • A suitable distannyl or diboronic ester comonomer (e.g., a benzodithiophene or fluorene derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • 2M Aqueous potassium carbonate (K₂CO₃) solution

  • Aliquat 336 (phase transfer catalyst)

  • Methanol, Hexane, Chloroform (for purification)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the comonomer (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Add anhydrous toluene (10 mL) and the 2M K₂CO₃ solution (5 mL).

  • Add a few drops of Aliquat 336.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere.

  • Cool the reaction to room temperature and pour the mixture into methanol (200 mL).

  • Filter the precipitated polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.

  • Dry the polymer under vacuum.

OFET Device Fabrication

Substrate Si/SiO2 Substrate (Gate/Dielectric) Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Substrate->Cleaning SurfaceTreatment Surface Treatment (e.g., HMDS or OTS) Cleaning->SurfaceTreatment SpinCoating Spin Coating of Polymer Solution SurfaceTreatment->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing ElectrodeDeposition Source/Drain Electrode Deposition (Au) Annealing->ElectrodeDeposition Characterization Device Characterization ElectrodeDeposition->Characterization

Figure 2: Workflow for bottom-gate, top-contact OFET fabrication.

Procedure:

  • Clean a heavily n-doped Si wafer with a 300 nm SiO₂ layer by sonicating in acetone and isopropanol.

  • Treat the SiO₂ surface with a self-assembled monolayer (e.g., hexamethyldisilazane, HMDS) to improve the interface.

  • Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform, 5 mg/mL).

  • Spin-coat the polymer solution onto the treated substrate.

  • Anneal the film at a temperature optimized for the specific polymer (e.g., 120°C for 30 minutes) in a nitrogen-filled glovebox.

  • Deposit gold source and drain electrodes (50 nm) through a shadow mask using thermal evaporation.

  • Characterize the device using a semiconductor parameter analyzer.

OPV Device Fabrication

cluster_0 Device Stack cluster_1 Fabrication Process ITO ITO-coated Glass HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (Polymer:Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer (e.g., Ca, LiF) ActiveLayer->ETL Cathode Top Electrode (Al) ETL->Cathode Characterization Device Characterization (J-V under illumination) Cathode->Characterization SpinCoatHTL Spin Coat HTL SpinCoatActive Spin Coat Active Layer DepositETL Evaporate ETL & Cathode

Figure 3: Structure and fabrication flow of a conventional OPV device.

Procedure:

  • Clean an ITO-coated glass substrate.

  • Spin-coat a hole transport layer (e.g., PEDOT:PSS) and anneal.

  • Prepare a blend solution of the synthesized polymer and an acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene.

  • Spin-coat the active layer blend in a nitrogen-filled glovebox.

  • Deposit a thin electron transport layer (e.g., Ca or LiF) followed by an aluminum top electrode via thermal evaporation.

  • Characterize the device under simulated AM 1.5G solar illumination.

Data Presentation (Hypothetical)

The following tables present hypothetical data for a polymer synthesized from this compound.

Table 1: Polymer Properties (Hypothetical)

PropertyValue
Number Average Molecular Weight (Mₙ)25 kDa
Polydispersity Index (PDI)1.8
HOMO Level-5.4 eV
LUMO Level-3.2 eV
Optical Bandgap2.2 eV

Table 2: OFET Performance (Hypothetical)

ParameterValue
Hole Mobility (µ)0.05 cm²/Vs
On/Off Ratio10⁵
Threshold Voltage (Vₜ)-5 V

Table 3: OPV Performance (Hypothetical)

ParameterValue
Open-Circuit Voltage (Vₒ꜀)0.85 V
Short-Circuit Current (Jₛ꜀)10.2 mA/cm²
Fill Factor (FF)0.65
Power Conversion Efficiency (PCE)5.6 %

Conclusion

While direct experimental data for the use of this compound in organic electronics is not currently available in the public domain, its structure suggests it is a viable candidate for the synthesis of novel conjugated polymers. The provided protocols and hypothetical data serve as a starting point for researchers interested in exploring the potential of this and similar functionalized thiophene monomers. The actual performance of devices will be highly dependent on the choice of comonomer, polymerization conditions, and device fabrication optimization.

The Pivotal Role of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 4-bromo-3-methoxythiophene-2-carboxylate has emerged as a cornerstone building block for the synthesis of a diverse array of biologically active compounds, particularly in the realm of kinase inhibition for cancer therapy. Its unique structural features, including a reactive bromine atom and a strategically positioned methoxy group on the thiophene scaffold, provide a versatile platform for the development of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this key chemical intermediate.

Application Notes

The substituted thiophene ring is a well-established pharmacophore in medicinal chemistry, and this compound serves as an excellent starting material for the construction of more complex heterocyclic systems. The primary application of this compound lies in its utility as a precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. This fused heterocyclic system is a known bioisostere of purine and has been extensively explored for its ability to modulate the activity of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Derivatives synthesized from this compound have demonstrated significant inhibitory activity against several key kinases implicated in tumorigenesis and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This modularity enables the systematic exploration of the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Structure-Activity Relationship (SAR) Insights

Studies on thieno[2,3-d]pyrimidine-based kinase inhibitors have revealed key structural features that govern their biological activity. The nature of the substituent introduced at the 4-position of the thiophene ring via Suzuki coupling significantly influences the inhibitory potency and selectivity. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting PI3K, the substitution pattern on the 2-phenyl ring was found to be a critical determinant of activity.[1] Similarly, for EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions of the thieno[2,3-d]pyrimidine core are crucial for high potency against both wild-type and mutant forms of the receptor.[1]

Quantitative Data Summary

The following tables summarize the biological activity of representative thieno[2,3-d]pyrimidine derivatives, showcasing the potential of compounds derived from the title molecule.

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µMReference
IIIa3-OH6270[1]
VIb3-OH, 5-OCH37284[1]
IIIb4-OH<40<40[1]
VIc4-OH, 5-OCH350<40[1]
IIIk3-OCH3<4048[1]

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms.

Compound IDR1 (at 2-phenyl)R2 (at 4-anilino)IC50 (µM) - EGFR WTIC50 (µM) - EGFR T790MReference
1a H3-Cl, 4-F0.0450.038
1b 4-OCH33-Cl, 4-F0.0210.015
1c 4-CH33-Cl, 4-F0.0330.027

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR.

Compound IDModificationsIC50 (µM) against HCT-116IC50 (µM) against HepG2IC50 (µM) against VEGFR-2Reference
17f 2-(4-fluorophenyl)thieno[2,3-d]pyrimidine2.80 ± 0.164.10 ± 0.450.23 ± 0.03[2]
Sorafenib Reference Drug--0.23 ± 0.04[2]

Table 3: Anticancer and VEGFR-2 Inhibitory Activities of a Thieno[2,3-d]pyrimidine Derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.08 equivalents) or a suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxylate precursor, which can be derived from the product of the Suzuki coupling reaction.

Materials:

  • Methyl 4-aryl-3-methoxythiophene-2-carboxylate (after hydrolysis to the corresponding amino acid and subsequent conversion to the 2-amino-3-carboxamide derivative)

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • The starting Methyl 4-aryl-3-methoxythiophene-2-carboxylate is first converted to the corresponding 2-amino-3-carboxamide derivative through a multi-step sequence (e.g., nitration, reduction, hydrolysis, and amidation).

  • Place the resulting 2-amino-4-aryl-3-carboxamidothiophene derivative (1.0 equivalent) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in medicinal chemistry.

G start Methyl 4-bromo-3- methoxythiophene-2-carboxylate suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki intermediate Methyl 4-aryl-3- methoxythiophene-2-carboxylate suzuki->intermediate hydrolysis Hydrolysis intermediate->hydrolysis acid 4-Aryl-3-methoxy- thiophene-2-carboxylic Acid hydrolysis->acid amination Amidation acid->amination amide 4-Aryl-3-methoxy- thiophene-2-carboxamide amination->amide cyclization Cyclization (with Formamide) amide->cyclization product Thieno[2,3-d]pyrimidine Kinase Inhibitor cyclization->product

Caption: Synthetic workflow for kinase inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of PI3K/Akt/mTOR signaling.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Dimerization->Downstream Activation Response Cellular Response: Proliferation, Survival Downstream->Response Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway inhibition.

References

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. This document details common derivatization strategies, provides specific experimental protocols, and summarizes the biological activities of the resulting derivatives, with a focus on anticancer and antimicrobial applications.

Introduction

Thiophene-based compounds are a prominent class of heterocycles in medicinal chemistry, valued for their diverse pharmacological activities. The substituted thiophene scaffold serves as a key building block in numerous approved drugs and clinical candidates. This compound is a particularly useful intermediate, offering multiple reaction sites for structural modification. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ester and methoxy groups can also be modified to fine-tune the physicochemical properties and biological activity of the resulting molecules.

Derivatization Strategies

The primary point of diversification for this compound is the bromine atom at the 4-position, which readily participates in palladium-catalyzed cross-coupling reactions. The most common and effective methods for derivatization include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the thiophene core and various aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester).

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position of the thiophene ring. This is achieved by coupling the bromo-thiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynylthiophenes can serve as precursors for further transformations or as final products with unique biological properties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the direct coupling of the bromo-thiophene with a wide variety of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012Good
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O8016Moderate to Good
3Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O10018Moderate

Yields are generalized based on typical Suzuki-Miyaura reactions of aryl bromides. Specific yields for the target molecule require further experimental data.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512High
2TrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)CuI (5)Cs₂CO₃MeCN8016Good
31-HexynePdCl₂(CH₃CN)₂ (5)CuI (10)DIPADMF7024Moderate to High

Yields are generalized based on typical Sonogashira reactions of aryl bromides. Specific yields for the target molecule require further experimental data.

Table 3: Buchwald-Hartwig Amination of this compound with Amines
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018High
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024Good
3Benzylamine[Pd(allyl)Cl]₂ (1) / cataCXium A (2)K₃PO₄t-BuOH9016Moderate to High

Yields are generalized based on typical Buchwald-Hartwig amination reactions of aryl bromides. Specific yields for the target molecule require further experimental data.

Table 4: Anticancer Activity of 3-Methoxythiophene-2-carboxylate Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
1mMCF-7 (Breast)0.09Gulipalli et al., 2017[1]
Derivative AA549 (Lung)2.73 - 9.49[2]
Derivative BHepG2 (Liver)5.46 - 12.58[3]

Note: The specific structure of compound "1m" and other derivatives requires access to the full-text articles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: To the same tube, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Visualizations

Derivatization_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling start Methyl 4-bromo-3-methoxy- thiophene-2-carboxylate suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald derivatives Diverse Library of Thiophene Derivatives suzuki->derivatives sonogashira->derivatives buchwald->derivatives screening Biological Screening (e.g., Anticancer, Antimicrobial) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general workflow for the derivatization of this compound and subsequent drug discovery process.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex r_b_oh2 R-B(OH)₂ (Base) r_b_oh2->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product ar_br Ar-Br ar_br->oxidative_addition

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its derivatization through robust and efficient palladium-catalyzed cross-coupling reactions provides access to a wide array of novel chemical entities. The resulting substituted 3-methoxythiophene-2-carboxylate derivatives have shown promise as potent anticancer and antimicrobial agents. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of lead compounds with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 4-bromo-3-methoxythiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, offering generalized conditions and specific protocols based on analogous transformations of structurally similar bromothiophene derivatives.

Due to the limited availability of published data specifically for this compound, the following protocols and data are based on well-established procedures for other substituted bromothiophenes. Researchers should consider these as starting points that may require optimization for the specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Data Presentation: Suzuki-Miyaura Coupling of Bromothiophenes

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromothiophene derivatives with arylboronic acids, which can serve as a guide for the target substrate.

EntryBromothiophene SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃Toluene/H₂O801285-95
23-BromothiophenePhenylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃Toluene/H₂O801280-90
32,5-Dibromo-3-methylthiopheneArylboronic acid (1.1 eq)Pd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O901227-63
45-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-up to 60

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine Reactants: - this compound - Boronic acid derivative - Palladium catalyst - Ligand (if needed) - Base Solvent Add Degassed Solvent Start->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature (e.g., 80-100 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic system is used, separate the layers. If not, add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes.

Data Presentation: Sonogashira Coupling of Aryl Bromides

The following table presents typical conditions for the Sonogashira coupling of various aryl bromides, which are applicable starting points for the target thiophene substrate.

EntryAryl BromideAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-THF-DMA (9:1)7572<2 (batch)
23-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ (as specified)-DBUTHF--High
3Aryl bromidesTerminal alkynesPd(OAc)₂ (1.5) & XPhos (6)-Et₃NDMF100-up to 98
4Aryl bromidesPhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt3-24up to 97

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine Reactants: - this compound - Terminal alkyne - Palladium catalyst - Copper(I) co-catalyst - Base Solvent Add Degassed Solvent Start->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Stir Stir at Room Temperature or Heat Gently Inert->Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Stir->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Extract Aqueous Work-up and Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2-3 equiv.)

  • Degassed solvent (e.g., THF, DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.

Data Presentation: Heck Coupling of Aryl Bromides

The following table provides representative conditions for the Heck coupling of aryl bromides with alkenes, which can be adapted for this compound.

EntryAryl BromideAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePent-4-en-2-olPd(OAc)₂ (0.01)-K₂CO₃NMP140-77 (selectivity)
22-BromotoluenePent-4-en-2-olPd(OAc)₂ (0.1)-K₂CO₃NMP140-76 (selectivity)
3Aryl bromidesn-Butyl acrylatePd(OAc)₂/Phosphine-Imidazolium salt-----High
4Aryl bromidesOlefinsPalladacycle phosphine mono-ylide (0.01)---130-Good

Experimental Protocol: General Procedure for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine Reactants: - this compound - Alkene - Palladium catalyst - Ligand (if needed) - Base Solvent Add Degassed Solvent Start->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature (e.g., 100-140 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter off Precipitated Salts Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.2 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., triethylamine, K₂CO₃, NaOAc, 1.5-3.0 equiv.)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and wash the solid with the reaction solvent.

  • Add water to the filtrate and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in OLED Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a substituted thiophene derivative that holds potential as a valuable building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The thiophene core is a well-established moiety in organic electronics, known for its favorable charge transport properties and chemical stability.[1] The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in constructing the extended π-conjugated systems required for efficient light emission and charge transport in OLEDs. The methoxy and methyl carboxylate groups can influence the electronic properties, solubility, and film-forming characteristics of the resulting materials.

This document provides representative application notes and detailed experimental protocols for the potential use of this compound in the synthesis of OLED materials. It should be noted that while the synthetic methodologies are based on established chemical principles for similar thiophene derivatives, the specific application of this exact molecule in a named, high-performance OLED material is not extensively documented in publicly available literature. Therefore, the following protocols and data are presented as illustrative examples to guide researchers in this area.

Application Notes

This compound can serve as a key intermediate in the synthesis of a variety of organic semiconductor types for OLEDs, including:

  • Small Molecule Emitters: By coupling with suitable aromatic or heteroaromatic boronic acids or stannanes, novel donor-acceptor or donor-π-acceptor small molecules can be synthesized. The methoxy group can act as a weak electron-donating group, influencing the intramolecular charge transfer and thus the emission color and efficiency.

  • Conjugated Polymers: This molecule can be copolymerized with other aromatic monomers through cross-coupling reactions to create polymers for use in the emissive or charge-transporting layers of solution-processed OLEDs.

  • Host Materials: Derivatives of this compound could be designed to have a high triplet energy, making them suitable as host materials for phosphorescent emitters in phosphorescent OLEDs (PHOLEDs).

The functional groups on this molecule offer several advantages:

  • Bromine: Allows for regioselective functionalization through well-established cross-coupling chemistry.

  • Methoxy Group: Can enhance solubility and influence the HOMO/LUMO energy levels of the final material.

  • Methyl Carboxylate Group: Can be further modified, for example, through hydrolysis and amidation, to tune the material's properties or to attach other functional units.

Illustrative Performance Data of a Hypothetical OLED Device

The following table presents plausible performance data for a hypothetical OLED device incorporating a novel emissive material synthesized from this compound. This data is for illustrative purposes only and will vary depending on the final molecular structure and device architecture.

ParameterValue
Turn-on Voltage (V)3.2
Maximum Luminance (cd/m²)> 10,000
Current Efficiency (cd/A)15.5
Power Efficiency (lm/W)12.1
External Quantum Efficiency (%)7.8
CIE Coordinates (x, y)(0.31, 0.62) - Green
Emission Peak (nm)525

Experimental Protocols

The following are representative protocols for the synthesis of a hypothetical OLED material using this compound as a starting material, followed by a general protocol for the fabrication of a solution-processed OLED device.

Protocol 1: Synthesis of a Hypothetical Emissive Molecule via Suzuki Coupling

This protocol describes a hypothetical Suzuki coupling reaction between this compound and 9-phenyl-9H-carbazole-3-boronic acid to form Methyl 3-methoxy-4-(9-phenyl-9H-carbazol-3-yl)thiophene-2-carboxylate.

Materials:

  • This compound

  • 9-phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Fabrication of a Solution-Processed OLED Device

This protocol outlines the general steps for fabricating a multi-layer OLED device using a spin-coating method.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized emissive material in a suitable organic solvent (e.g., chlorobenzene or toluene)

  • Electron transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Deionized water, acetone, isopropanol

  • Nitrogen-filled glovebox

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a layer of PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates at 120 °C for 15 minutes.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized emissive material (e.g., 10 mg/mL in chlorobenzene).

    • Spin-coat the emissive layer solution on top of the HIL at 2000 rpm for 60 seconds.

    • Anneal the substrates at 80 °C for 20 minutes.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 30 nm thick layer of the electron transporting material (e.g., TPBi) at a rate of 1-2 Å/s.

    • Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 2-5 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from air and moisture.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the fabricated OLED device.

Visualizations

Synthetic_Workflow start Methyl 4-bromo-3-methoxy- thiophene-2-carboxylate process Suzuki / Stille Cross-Coupling start->process reagent Aryl Boronic Acid / Stannane Pd Catalyst, Base reagent->process intermediate Crude Product (Conjugated Molecule) process->intermediate purification Column Chromatography Recrystallization intermediate->purification final_product Purified OLED Material purification->final_product

Caption: Synthetic workflow for an OLED material.

OLED_Device_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

References

Application Notes and Protocols for the Functionalization of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C4-bromo position on Methyl 4-bromo-3-methoxythiophene-2-carboxylate. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted thiophene derivatives, which are key components in numerous pharmaceutical and materials science applications. The following sections detail common and effective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, for the derivatization of this thiophene core.

Introduction to C4-Functionalization

The C4-position of the thiophene ring in this compound is amenable to various palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at the C3-position and the electron-withdrawing carboxylate at the C2-position can influence the reactivity of the C4-bromo group. These reactions allow for the introduction of a diverse array of substituents, including aryl, alkynyl, and amino groups, enabling the rapid generation of compound libraries for screening and development.

Data Presentation: Comparison of C4-Functionalization Reactions

The following table summarizes representative quantitative data for common cross-coupling reactions at the C4-position of substituted bromothiophenes. While specific yields for this compound may vary, these values, derived from analogous systems, provide a useful benchmark for reaction planning and optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₃PO₄Toluene/Water85-9075-95
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF6570-90
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-12060-85

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below. These protocols are based on established procedures for similar bromothiophene derivatives and should be optimized for the specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Substrate, Boronic Acid, and K3PO4 to Schlenk Flask Inert Evacuate and Backfill with Inert Gas Reagents->Inert Catalyst Add Pd(PPh3)4 Inert->Catalyst Solvent Add Degassed Toluene/Water Catalyst->Solvent Heat Heat to 85-90 °C with Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute with Ethyl Acetate Monitor->Quench Wash Wash with Water and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Sonogashira Coupling for C-C (alkynyl) Bond Formation

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Add anhydrous DMF and degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add this compound (1.0 eq.) and the amine base (e.g., Et₃N, 2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Catalysts Add PdCl2(PPh3)2 and CuI to Schlenk Flask Solvent_Base Add DMF, Substrate, and Amine Base Catalysts->Solvent_Base Degas Degas Mixture Solvent_Base->Degas Alkyne Add Terminal Alkyne Degas->Alkyne Heat Heat to 65 °C Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify

Sonogashira Coupling Experimental Workflow
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos or other suitable phosphine ligand (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or another suitable base (1.5 - 2.0 equivalents)

  • Anhydrous dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3 mol%) to a dry Schlenk flask.

  • Add the anhydrous solvent (e.g., dioxane) and stir for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., Cs₂CO₃, 1.8 eq.).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Formation & Setup cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst Add Pd2(dba)3 and Ligand Solvent Add Anhydrous Solvent Catalyst->Solvent Reagents Add Substrate, Amine, and Base Solvent->Reagents Heat Heat to 100-120 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Cool and Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Buchwald-Hartwig Amination Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-bromo-3-methoxythiophene-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a multi-step process:

  • Synthesis of 3-methoxythiophene: Typically prepared from 3-bromothiophene via a nucleophilic substitution reaction with sodium methoxide, often catalyzed by a copper salt.

  • Carboxylation of 3-methoxythiophene: This step introduces a carboxylic acid group at the 2-position of the thiophene ring. A common method is through lithiation with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide.

  • Esterification: The resulting 3-methoxythiophene-2-carboxylic acid is then esterified to its methyl ester, Methyl 3-methoxythiophene-2-carboxylate, commonly through Fischer esterification using methanol in the presence of an acid catalyst.

  • Bromination: The final step is the regioselective bromination of Methyl 3-methoxythiophene-2-carboxylate at the 4-position using a brominating agent like N-bromosuccinimide (NBS).

Q2: What are the critical factors influencing the overall yield?

A2: Several factors can significantly impact the overall yield:

  • Purity of starting materials and reagents: Impurities can lead to side reactions and lower yields.

  • Anhydrous reaction conditions: Lithiation reactions are extremely sensitive to moisture.

  • Temperature control: Many steps, especially lithiation and bromination, require precise temperature control to ensure selectivity and prevent side reactions.

  • Stoichiometry of reagents: The molar ratios of reactants, particularly the base for lithiation and the brominating agent, are crucial for optimal results.

  • Purification methods: Efficient purification at each step is necessary to remove byproducts that could interfere with subsequent reactions.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel.[1] A solvent system of ethyl acetate and hexanes is often effective. Recrystallization can also be employed for further purification if a suitable solvent is found. For thiophene derivatives in general, distillation, extraction, and crystallization are common purification techniques.[2][3]

Troubleshooting Guides

Step 1: Synthesis of 3-Methoxythiophene
Issue Possible Cause(s) Troubleshooting Suggestions
Low or no conversion of 3-bromothiophene Inactive catalyst.Use freshly purchased, high-purity copper(I) bromide or activate the catalyst before use.
Low reaction temperature.Ensure the reaction is heated to the optimal temperature (e.g., 90°C) to drive the reaction to completion.[4]
Insufficient sodium methoxide.Use a slight excess of sodium methoxide to ensure complete reaction.
Formation of side products Presence of water.Ensure all glassware is oven-dried and reagents are anhydrous.
Oxidation of the product.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Step 2: Carboxylation of 3-Methoxythiophene
Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of 3-methoxythiophene-2-carboxylic acid Incomplete lithiation.Ensure the use of freshly titrated n-butyllithium. The reaction is highly sensitive to the exact stoichiometry. Perform the reaction at a low temperature (e.g., -78°C) to prevent decomposition of the lithiated intermediate.[5]
Presence of moisture.Use anhydrous solvents and perform the reaction under a strict inert atmosphere.
Inefficient quenching with CO₂.Use a large excess of dry ice or bubble dry CO₂ gas through the solution to ensure complete carboxylation.
Formation of symmetrical byproducts Wurtz-type coupling of the lithiated intermediate.Maintain a low temperature during the addition of n-butyllithium and throughout the reaction.
Step 3: Esterification to Methyl 3-methoxythiophene-2-carboxylate
Issue Possible Cause(s) Troubleshooting Suggestions
Incomplete esterification Insufficient acid catalyst.Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[6][7]
Equilibrium not shifted towards the product.Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium forward.[8] Consider removing water as it forms, for example, by using a Dean-Stark apparatus.[7]
Hydrolysis of the ester during workup Presence of excess base during neutralization.Carefully neutralize the reaction mixture and avoid making the solution strongly basic.
Step 4: Bromination of Methyl 3-methoxythiophene-2-carboxylate
Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of the desired 4-bromo isomer Incorrect brominating agent or reaction conditions.N-bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated thiophenes.[9][10] The reaction is often performed in a solvent like chloroform or acetonitrile.[11]
Formation of the 5-bromo isomer or dibrominated products.The methoxy group at the 3-position is an activating ortho-, para-director. To favor bromination at the 4-position over the more electronically favored 5-position, steric hindrance and careful control of reaction conditions are key. Running the reaction at a lower temperature and slowly adding the brominating agent can improve regioselectivity.
Decomposition of starting material or product Harsh reaction conditions.Avoid using strong acids or high temperatures, which can lead to decomposition. NBS generally allows for milder reaction conditions compared to elemental bromine.[12]

Quantitative Data Summary

The following table presents typical yields for analogous reactions found in the literature, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Step Analogous Reaction Reported Yield Reference
Methoxylation Synthesis of 3-methoxythiophene from 3-bromothiophene>98% conversion[4]
Carboxylation Carboxylation of thiophene derivatives44-85%
Esterification Fischer esterification of hippuric acid with cyclohexanol96%[7]
Bromination Bromination of thiophene with NBS91%[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxythiophene

This protocol is adapted from a known procedure for the synthesis of 3-methoxythiophene.[4]

  • To a reaction vessel, add 3-bromothiophene (1.0 eq), copper(I) bromide (0.02 eq), and a phase-transfer catalyst like PEG DME 250 (0.05 eq).

  • Add a 30% solution of sodium methoxide in methanol.

  • Heat the mixture to 90°C and monitor the reaction progress by GC-MS.

  • Upon completion (typically >98% conversion), pour the reaction mixture into water.

  • Extract the aqueous phase with an organic solvent such as methyl tertiary butyl ether (MTBE).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methoxythiophene.

Protocol 2: Synthesis of 3-Methoxythiophene-2-carboxylic acid

This is a general procedure for the lithiation and carboxylation of a thiophene derivative.

  • Dissolve 3-methoxythiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1-2 hours.

  • Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Add water and acidify the aqueous layer with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid.

Protocol 3: Synthesis of Methyl 3-methoxythiophene-2-carboxylate (Fischer Esterification)

This is a general procedure for Fischer esterification.[7]

  • Dissolve 3-methoxythiophene-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.

Protocol 4: Synthesis of this compound

This protocol is adapted from procedures for the bromination of activated thiophenes.

  • Dissolve Methyl 3-methoxythiophene-2-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over a period of 30 minutes.

  • Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualizations

SynthesisWorkflow A 3-Bromothiophene B 3-Methoxythiophene A->B  Methoxylation (NaOMe, CuBr) C 3-Methoxythiophene-2-carboxylic acid B->C  Carboxylation (n-BuLi, CO2) D Methyl 3-methoxythiophene-2-carboxylate C->D  Esterification (MeOH, H+) E This compound D->E  Bromination (NBS) BrominationMechanism cluster_0 Regioselective Bromination Start Methyl 3-methoxythiophene-2-carboxylate Intermediate Wheland Intermediate (Bromonium ion at C4) Start->Intermediate + Br+ NBS NBS Product This compound Intermediate->Product - H+ SideProduct 5-Bromo Isomer Intermediate->SideProduct Rearrangement

References

Technical Support Center: Purification of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 3-methoxythiophene-2-carboxylate and the brominating agent (e.g., N-bromosuccinimide or bromine). Additionally, side products from the reaction can be a significant source of impurities. A notable side product can be the isomeric ortho-brominated compound, Methyl 5-bromo-3-methoxythiophene-2-carboxylate.[1] Over-bromination leading to di-brominated thiophene species is also a possibility if the reaction conditions are not carefully controlled.

Q2: My purified product has a yellowish tint. What could be the cause?

A2: A yellowish tint in the final product often indicates the presence of residual bromine or other colored impurities. This can be due to incomplete quenching of the brominating agent or insufficient purification. It is also possible that some degradation of the thiophene ring has occurred, leading to colored byproducts.

Q3: I am having difficulty separating my desired product from an impurity with a very similar Rf value on a TLC plate. What are my options?

A3: When impurities have similar polarities to the desired product, separation by standard column chromatography can be challenging. Consider the following strategies:

  • Optimize your solvent system: Experiment with different solvent mixtures. Sometimes, switching to a completely different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/hexane) can improve separation.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing small amounts of impurities with similar polarities.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be the most suitable method for this compound. Thiophene derivatives can be sensitive to high temperatures and may decompose. It is generally recommended to use column chromatography or recrystallization for the purification of this compound.

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Low yield after purification Product loss during extraction or washing steps.Ensure the pH of the aqueous layer is appropriate to minimize the solubility of your product. Use a minimal amount of solvent for washing crystals during recrystallization.
Incomplete elution from the chromatography column.After your main product has eluted, flush the column with a more polar solvent to see if any remaining product comes off.
Product is an oil instead of a solid Presence of impurities preventing crystallization.Try to purify a small sample by preparative TLC or column chromatography to see if the purified fraction solidifies. If so, the bulk of the material requires better purification.
The compound may have a low melting point.Cool the oil in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound can also be effective.
Multiple spots on TLC after column chromatography The column was overloaded with the crude product.Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The solvent polarity was increased too quickly.Use a more gradual solvent gradient during elution to improve separation.
Streaking of the compound on the TLC plate The compound may be acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to your TLC developing solvent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
No crystals form upon cooling during recrystallization The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of this compound, assuming it is a solid at room temperature. The choice of solvent may need to be optimized. Ethanol is often a good starting point for substituted thiophenes.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent mixture.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_0 Initial State cluster_1 Purification Method cluster_2 Analysis cluster_3 Final Product Crude_Product Crude Product (with impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC_Analysis TLC/NMR Analysis Column_Chromatography->TLC_Analysis Recrystallization->TLC_Analysis Pure_Product Pure Product TLC_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Impure Product after Initial Purification check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Perform Column Chromatography check_solid->column No check_crystals Did crystals form? recrystallize->check_crystals check_separation Good separation on TLC? column->check_separation optimize_recryst Optimize Recrystallization: - Change solvent - Concentrate solution - Slow cooling check_crystals->optimize_recryst No success Pure Product Obtained check_crystals->success Yes optimize_recryst->recrystallize failure Consider alternative purification (e.g., preparative HPLC) optimize_recryst->failure optimize_column Optimize Column Chromatography: - Adjust eluent polarity - Use a longer column - Check loading amount check_separation->optimize_column No check_separation->success Yes optimize_column->column optimize_column->failure

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimizing Suzuki Coupling with Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of substituted thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components required for a successful Suzuki coupling reaction with substituted thiophenes?

A successful Suzuki coupling reaction with substituted thiophenes requires the careful selection of several key components:

  • Thiophene Substrate: A thiophene ring substituted with a leaving group, typically a halide (Br, I, Cl) or a triflate (OTf). Aryl chlorides are generally less reactive than their bromide or iodide counterparts.[1]

  • Boron Reagent: A thiophene- or aryl-boronic acid, boronic ester (e.g., pinacol ester), or trifluoroborate salt.[1] Boronic esters can sometimes be used directly without prior hydrolysis.[1]

  • Palladium Catalyst: A palladium(0) source is essential for the catalytic cycle. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂. For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos are often more effective.[2][3]

  • Base: The base activates the boronic acid. A variety of inorganic bases are used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and fluorides (KF).[1][4][5] The choice of base is often substrate-dependent.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent (such as THF, dioxane, or toluene) and an aqueous solution for the base.[1][3] Anhydrous and micellar conditions have also been successfully employed.[1][6]

Q2: I am observing a low yield or no product formation in my reaction. What are the common causes and how can I troubleshoot this?

Low or no yield is a frequent issue in Suzuki coupling reactions. A systematic approach to troubleshooting is recommended.[1] Common culprits include:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned by impurities in the substrates or solvents. The formation of palladium black, a grey or black precipitate, can indicate catalyst decomposition.[1]

  • Inefficient Oxidative Addition: With electron-rich thiophenes, the initial oxidative addition step of the palladium catalyst to the thiophene halide can be slow. Using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can accelerate this step.[1]

  • Protodeboronation: Thiophene boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[1][7] This is a significant side reaction that consumes the boronic acid.

  • Poor Reagent Quality: The purity and stability of all reagents are critical. Ensure that solvents are properly dried and degassed, as oxygen can interfere with the catalytic cycle.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial and often needs to be optimized for specific substrates.[1] An inappropriate combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.

Q3: My reaction is generating a significant amount of a deboronated thiophene byproduct. What is causing this and how can I minimize it?

The formation of a deboronated thiophene byproduct is a classic sign of protodeboronation.[7] This occurs when the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7][8] Thienylboronic acids are particularly susceptible to this side reaction, especially under basic conditions.[7]

Factors that promote protodeboronation include:

  • High pH (Basic Conditions): The reaction is often accelerated at high pH.[7]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[7]

  • Aqueous Media: The presence of a proton source like water is necessary for this side reaction to occur.[7]

  • Catalyst System: Some palladium-phosphine catalysts can inadvertently promote protodeboronation.[7]

To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Employing weaker bases like K₃PO₄ or KF can be beneficial.

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of deboronation.

  • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt can help.[8][9] MIDA boronates are also a good option as they undergo slow hydrolysis to release the boronic acid, keeping its concentration low.[8]

  • Anhydrous Conditions: In some cases, switching to anhydrous reaction conditions can suppress protodeboronation.

Q4: I am observing homocoupling of my boronic acid. What causes this and how can it be prevented?

Homocoupling of the boronic acid is another common side reaction that leads to the formation of a biaryl product derived from two molecules of the boronic acid. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[10][11]

To prevent homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are effective.[4]

  • Use High-Purity Reagents: Impurities in the reagents can sometimes promote side reactions.

  • Control Catalyst Loading: In some cases, adjusting the catalyst loading can help minimize homocoupling.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[12]

Troubleshooting Workflow

If you are encountering issues with your Suzuki coupling reaction, the following workflow can help you systematically identify and solve the problem.

G start Low/No Product reagent_quality Verify Reagent Quality (Purity, Stability) start->reagent_quality reagents_ok Reagents OK? reagent_quality->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagents_ok->reaction_conditions Yes replace_reagents->start conditions_ok Conditions OK? reaction_conditions->conditions_ok improve_conditions Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_conditions No catalyst_system Troubleshoot Catalyst System conditions_ok->catalyst_system Yes improve_conditions->start catalyst_issue Catalyst Issue? (e.g., Pd Black) catalyst_system->catalyst_issue change_catalyst Use Different Pd Precursor (e.g., Palladacycle) catalyst_issue->change_catalyst Yes boron_reagent Troubleshoot Boron Reagent catalyst_issue->boron_reagent No change_ligand Change Ligand (e.g., Buchwald type) change_catalyst->change_ligand change_ligand->start deboronation Protodeboronation? boron_reagent->deboronation use_ester Use Boronic Ester/Trifluoroborate deboronation->use_ester Yes optimize_base_solvent Optimize Base/Solvent deboronation->optimize_base_solvent No use_ester->start success Successful Coupling optimize_base_solvent->success

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield and efficiency of the Suzuki coupling of substituted thiophenes. The following table summarizes the performance of different palladium catalyst systems.

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent[2]
Pd(dtbpf)Cl₂Bromoanilines & Thienyl boronic acidsNot SpecifiedNot SpecifiedMicellar (Kolliphor EL in H₂O)Room Temp0.25up to 98[6][13]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄ [2][14]

This protocol is a widely used and robust method for various Suzuki coupling reactions.

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the substituted bromothiophene (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and potassium phosphate (K₃PO₄) (2.0-4.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (2-6 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂ [2]

This catalyst system is often preferred for its high activity and stability, particularly with more challenging substrates.

  • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the substituted bromothiophene (1.0 mmol) and the arylboronic acid (2.2 mmol) in toluene.

  • Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (2 M).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition r_pd_x R-Pd(II)-X L_n oxidative_addition->r_pd_x transmetalation Transmetalation (Ar-B(OR)₂ + Base) r_pd_x->transmetalation r_pd_ar R-Pd(II)-Ar L_n transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Overcoming steric hindrance in reactions with Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in chemical reactions involving Methyl 4-bromo-3-methoxythiophene-2-carboxylate, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The structure of this compound presents significant steric hindrance around the reactive C4-bromo position. The adjacent methoxy group at C3 and the methyl carboxylate group at C2 create a crowded environment, which can impede the approach of catalysts and coupling partners, slowing down or preventing reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

Q2: What is the most critical factor to consider when trying to overcome this steric hindrance?

A2: The choice of ligand for the palladium catalyst is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-Heterocyclic Carbene (NHC) ligands are highly effective for coupling sterically congested substrates.[1][2] These ligands promote the formation of catalytically active species and facilitate the difficult reductive elimination step.[3]

Q3: Can the choice of base significantly impact the reaction outcome?

A3: Yes, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Suzuki couplings, a base is required to activate the organoboron reagent.[4] While common bases like K₂CO₃ can be effective, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ are often required for challenging substrates.[5][6] In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (t-BuONa) are typically necessary.[5]

Q4: Are there alternatives to boronic acids for Suzuki-Miyaura couplings that might perform better with this substrate?

A4: Yes, aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates can be more robust and less prone to side reactions like protodeboronation compared to standard boronic acids.[1] MIDA boronates, in particular, offer a "slow release" of the boronic acid, which can be advantageous in complex couplings.[1]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Issue: Low to no yield of the desired coupled product.

This is the most common issue, often directly linked to steric hindrance. The following troubleshooting workflow can help optimize the reaction.

G cluster_start Start: Initial Reaction Fails cluster_ligand Step 1: Ligand Optimization cluster_base Step 2: Base and Solvent Optimization cluster_conditions Step 3: Reaction Conditions cluster_end Outcome start Low or No Yield Observed ligand_check Is the ligand appropriate for sterically hindered substrates? start->ligand_check ligand_change Switch to a bulky, electron-rich ligand: - XPhos, SPhos, RuPhos - Buchwald-type ligands - N-Heterocyclic Carbene (NHC) ligands ligand_check->ligand_change No base_check Is the base strong enough? ligand_check->base_check Yes ligand_change->base_check base_change Use a stronger or more soluble base: - K₃PO₄, Cs₂CO₃, or K₂CO₃ - Consider fluoride bases (KF) if ester is labile base_check->base_change No solvent_change Ensure appropriate solvent is used: - Dioxane, Toluene, or DME - Often with added water for Suzuki reactions base_check->solvent_change Yes base_change->solvent_change temp_increase Increase reaction temperature (e.g., from 80°C to 100-110°C) solvent_change->temp_increase time_increase Increase reaction time (e.g., from 12h to 24h) temp_increase->time_increase end_success Successful Coupling time_increase->end_success

Caption: Troubleshooting workflow for a sterically hindered Suzuki-Miyaura coupling reaction.

Optimization Parameters for Suzuki-Miyaura Coupling

The following table summarizes catalyst systems and conditions that have proven effective for sterically hindered substrates, which can be adapted for this compound.

ParameterRecommendation for Hindered SubstratesRationaleCitations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) sources that readily form the active catalytic species.[1][4]
Ligand Buchwald-type: XPhos, SPhosNHC-based: IPr, IMesArsa-Buchwald Ligands Bulky ligands stabilize the palladium center, promote oxidative addition, and are crucial for facilitating the sterically demanding reductive elimination step. Arsa-ligands may facilitate transmetalation due to longer As-Pd bonds.[2][4][7]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without degrading the substrate.[5][6]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEAprotic polar solvents are generally effective. The addition of water can be crucial for the solubility of the base and for facilitating the catalytic cycle.[8]
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation with primary or secondary amines.

Similar to C-C couplings, C-N couplings are highly sensitive to steric effects.

G cluster_product Product pd_source Palladium Precursor Pd₂(dba)₃ [Pd(allyl)Cl]₂ Pd(OAc)₂ product Aryl Amine Product pd_source->product ligand Bulky Ligand XPhos t-BuXPhos TrixiePhos ligand->product base Strong Base t-BuONa t-BuOLi Cs₂CO₃ base->product amine Amine Primary or Secondary Amine amine->product solvent Solvent Toluene Dioxane solvent->product temperature Temperature 80 - 110 °C temperature->product

Caption: Key components for a successful Buchwald-Hartwig amination of a hindered aryl bromide.

Key Considerations for Buchwald-Hartwig Amination
  • Ligand Selection: The choice of ligand is critical and often depends on the amine being coupled. For hindered primary amines, specific ligands have been designed to optimize the reaction.[10]

  • Base: A strong, non-nucleophilic alkoxide base like sodium or lithium tert-butoxide is typically required. Weaker inorganic bases like K₃PO₄ may only work for less demanding amines.[5]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.[5]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and should be optimized for each specific arylboronic acid coupling partner.

  • Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in the reaction solvent. Add this catalyst mixture to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The final concentration should be around 0.1 M with respect to the thiophene substrate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conceptual Diagrams

The Role of Bulky Ligands in Overcoming Steric Hindrance

The reductive elimination step, where the new C-C bond is formed, is often the rate-limiting step in cross-coupling reactions with sterically hindered substrates. Bulky ligands are essential to facilitate this step.

G cluster_ligand cluster_outcome pd_complex [L₂Pd(Ar)(Ar')] small_ligand Small Ligand (e.g., PPh₃) pd_complex->small_ligand bulky_ligand Bulky Ligand (e.g., XPhos) pd_complex->bulky_ligand hindrance High Steric Repulsion between Ar and Ar' groups small_ligand->hindrance leads to facilitation Ligand bulk forces Ar and Ar' groups closer, lowering the activation energy for elimination bulky_ligand->facilitation causes slow_re Slow or No Reductive Elimination hindrance->slow_re fast_re Facilitated Reductive Elimination facilitation->fast_re

Caption: How bulky ligands facilitate reductive elimination in sterically demanding cross-couplings.

References

Technical Support Center: Purification of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-bromo-3-methoxythiophene-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key synthetic intermediate with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors to the thiophene ring or reagents used for bromination and methoxylation.

  • Regioisomers: During the bromination of the thiophene ring, regioisomers can form. For instance, bromination at the 5-position instead of the desired 4-position can occur.

  • 4-Bromo-3-methoxythiophene-2-carboxylic acid: Hydrolysis of the methyl ester group can occur during the reaction or workup, especially in the presence of acidic or basic conditions, leading to the corresponding carboxylic acid.

  • Methyl 3-hydroxy-4-bromothiophene-2-carboxylate: Demethylation of the methoxy group is a possible side reaction, particularly if reagents like boron tribromide (BBr3) are used under certain conditions or if the reaction mixture is exposed to strong acids.

  • Solvent Residues: Residual solvents from the reaction and extraction steps are common impurities that can be identified by 1H NMR spectroscopy.

Q2: My purified product is a yellow oil, but I was expecting a solid. What could be the reason?

A2: While pure this compound is expected to be a solid at room temperature, the presence of even small amounts of impurities can result in an oily product due to freezing point depression. The yellow discoloration may indicate the presence of colored byproducts. Further purification by column chromatography is recommended to isolate the pure, solid compound.

Q3: I am having difficulty separating my product from a close-running impurity on TLC. What can I do?

A3: When dealing with impurities that have similar polarities to your target compound, several strategies can be employed to improve separation:

  • Optimize the Solvent System for Column Chromatography: A common mobile phase for purifying substituted thiophenes is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] Experiment with different ratios of these solvents. A shallower gradient (a slower increase in the proportion of the polar solvent) during gradient elution can enhance the separation of closely eluting compounds.

  • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica gel.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for removing small amounts of impurities. Experiment with different solvent systems, such as methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane.

Q4: I suspect my product is degrading during purification on silica gel. How can I prevent this?

A4: Acid-sensitive compounds can sometimes degrade on silica gel. To mitigate this, you can:

  • Neutralize the Silica Gel: Before packing the column, you can slurry the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase, and then pack the column as usual. This neutralizes the acidic sites on the silica.

  • Use a Different Adsorbent: Consider using neutral alumina as an alternative to silica gel.

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the silica gel.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the thiophene ring. Impurities can often be identified by the presence of unexpected signals.

    • ¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon atoms in the molecule, further confirming its structure.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound and can be used to quantify any remaining impurities.

Impurity Profile and Purification Efficiency

The following table summarizes potential impurities and the expected purity improvement after applying appropriate purification techniques.

Impurity NamePotential OriginTypical Purity of Crude ProductPurification MethodExpected Purity After Purification
Regioisomers (e.g., Methyl 5-bromo-3-methoxythiophene-2-carboxylate)Side reaction during bromination85-95%Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient)>98%
4-Bromo-3-methoxythiophene-2-carboxylic acidHydrolysis of the methyl ester90-98%Flash Column Chromatography or Recrystallization>99%
Methyl 3-hydroxy-4-bromothiophene-2-carboxylateDemethylation of the methoxy groupDependent on reaction conditionsFlash Column Chromatography>98%
Unreacted Starting MaterialsIncomplete reactionVariableFlash Column Chromatography>99%

Key Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying the crude product from a variety of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent system to achieve good separation between the product and impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent (hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate, as determined by your initial TLC analysis.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities from a solid product.

Materials:

  • Crude this compound (solid)

  • Methanol (or another suitable solvent like ethanol or an ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely. If the solid does not dissolve, add more hot solvent dropwise until a clear solution is obtained.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow Crude_Product Crude Methyl 4-bromo-3- methoxythiophene-2-carboxylate TLC_Analysis TLC Analysis to Determine Purity and Optimal Solvent System Crude_Product->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Column_Chromatography Purification by Flash Column Chromatography Is_Solid->Column_Chromatography No Recrystallization Purification by Recrystallization Is_Solid->Recrystallization Yes Pure_Product Pure Methyl 4-bromo-3- methoxythiophene-2-carboxylate Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Confirm Purity and Identity (NMR, MS, HPLC) Pure_Product->Analysis

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting_Impurity_Removal cluster_impurities Common Impurities cluster_solutions Troubleshooting Solutions Regioisomers Regioisomers Optimize_Gradient Optimize Elution Gradient Regioisomers->Optimize_Gradient Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Regioisomers->Change_Stationary_Phase Carboxylic_Acid Carboxylic Acid (Hydrolysis Product) Recrystallize Recrystallize Product Carboxylic_Acid->Recrystallize Neutralize_Silica Use Neutralized Silica Gel Carboxylic_Acid->Neutralize_Silica Hydroxy_Thiophene Hydroxy Thiophene (Demethylation Product) Hydroxy_Thiophene->Optimize_Gradient

Caption: Troubleshooting guide for common impurity removal.

References

Technical Support Center: Stabilizing Methyl 4-bromo-3-methoxythiophene-2-carboxylate for Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the stable storage and handling of Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your sample during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q2: What are the primary degradation pathways for this compound?

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and subsequently thiophene S,S-dioxides (sulfones).[2][3] These oxidized species can be reactive and may lead to further degradation or dimerization.[2]

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, leading to the cleavage of the carbon-bromine bond (dehalogenation) through a process known as photolysis.[3]

  • Hydrolysis: The methyl ester group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Thermal Decomposition: Although thiophenes are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.

Q3: How can I visually identify if my sample of this compound has degraded?

Visual inspection can offer initial clues about the stability of your sample. Signs of potential degradation include:

  • Color Change: A noticeable change from its original color (e.g., yellowing or browning) can indicate the formation of degradation products.[4]

  • Change in Physical State: Clumping of the solid material may suggest moisture absorption.[4]

  • Insolubility: A previously soluble sample becoming insoluble in a given solvent can be a sign of polymerization or the formation of insoluble degradation products.[3]

If any of these changes are observed, it is crucial to verify the purity of the sample using analytical methods before use.

Q4: What analytical methods are recommended to assess the purity and degradation of the compound?

To definitively determine the purity and identify any degradation products of this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to quantify the parent compound and detect the presence of impurities or degradation products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify changes in the chemical structure and confirm the presence of degradation products.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of any impurities, which can help in identifying the degradation products (e.g., an increase in mass by 16 or 32 amu may indicate oxidation).[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in functional groups, such as the appearance of a broad O-H stretch which could indicate hydrolysis of the ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Observed Issue Potential Cause Troubleshooting/Preventive Actions
Discoloration (Yellowing/Browning) of the solid Oxidation of the thiophene ring or other degradation pathways initiated by air/light exposure.1. Immediately transfer the sample to a light-resistant container. 2. Store the compound under an inert atmosphere (see Protocol 1). 3. Confirm purity using HPLC or NMR before use.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration and presence of impurities.1. Always use a fresh sample or one that has been stored under optimal conditions. 2. Routinely check the purity of stored material using TLC or HPLC. 3. If degradation is suspected, purify the material by recrystallization or chromatography if possible.
Poor solubility of a previously soluble sample Formation of insoluble degradation products or polymers.[3]1. Filter the solution to remove any insoluble material before use. 2. Confirm the identity of the soluble portion via analytical methods. 3. Discard the sample if a significant amount of insoluble material is present and obtain a fresh batch.
Appearance of new spots on TLC or peaks in HPLC Formation of degradation products.1. Characterize the impurities if possible using MS and NMR to understand the degradation pathway. 2. Review storage conditions and handling procedures to identify the cause of degradation. 3. Consider adding a stabilizer if oxidation is the suspected cause (see Protocol 2).

Experimental Protocols

Protocol 1: Long-Term Storage under an Inert Atmosphere

This protocol describes the procedure for storing this compound under an inert gas to minimize degradation from atmospheric oxygen and moisture.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Vacuum/inert gas manifold (Schlenk line)

  • High-purity inert gas (Argon or Nitrogen)

  • Vacuum pump

Procedure:

  • Place the solid this compound into a clean, dry Schlenk flask or vial.

  • Attach the flask or vial to the Schlenk line.

  • Carefully evacuate the flask by opening it to the vacuum line. Be cautious to avoid pulling the solid material into the manifold.

  • After 1-2 minutes under vacuum, switch to backfill the flask with the inert gas.

  • Repeat this evacuate-refill cycle three to five times to ensure a completely inert atmosphere.[5]

  • After the final refill, maintain a positive pressure of the inert gas and seal the flask or vial tightly.

  • For vials with septa, wrap the seal with Parafilm® for extra protection.

  • Store the container in a cool, dark, and dry location, such as a desiccator or a freezer rated for chemical storage.

Protocol 2: Stabilization with an Antioxidant (General Guideline)

For solutions of this compound in organic solvents, adding a small amount of a suitable antioxidant can help prevent oxidative degradation. This is a general guideline and should be optimized for your specific application.

Materials:

  • This compound solution in an appropriate solvent

  • Antioxidant such as Butylated hydroxytoluene (BHT) or a thiol-based antioxidant.

  • Inert gas supply

Procedure:

  • Prepare a stock solution of the antioxidant in the same solvent as your compound. A typical concentration for BHT is 0.01-0.1% (w/v).

  • Under a stream of inert gas, add the required volume of the antioxidant stock solution to your solution of this compound.

  • Mix the solution thoroughly.

  • Store the stabilized solution under an inert atmosphere (as described in Protocol 1) in a tightly sealed, light-resistant container.

Note: Ensure that the chosen antioxidant does not interfere with your downstream experiments.

Visualizations

Degradation_Pathways Compound Methyl 4-bromo-3-methoxy- thiophene-2-carboxylate Oxidation Oxidation (Air, Oxidizing Agents) Compound->Oxidation O₂ Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Hydrolysis Hydrolysis (Moisture, Acid/Base) Compound->Hydrolysis H₂O Oxidized_Products Thiophene S-oxide, Thiophene S,S-dioxide Oxidation->Oxidized_Products Debrominated_Product Debrominated Thiophene Derivative Photodegradation->Debrominated_Product Hydrolyzed_Product 4-bromo-3-methoxythiophene- 2-carboxylic acid Hydrolysis->Hydrolyzed_Product

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visual Signs of Degradation Check_Storage Review Storage Conditions (Age, Temp, Light, Atmosphere) Start->Check_Storage Purity_Analysis Perform Purity Analysis (HPLC, NMR, TLC) Check_Storage->Purity_Analysis Degraded Sample is Degraded (Purity <95% or Impurities Present) Purity_Analysis->Degraded Discard Discard Sample and Use a Fresh Batch Degraded->Discard Yes Stable Sample is Stable (Purity >95%) Degraded->Stable No Purify Consider Purification (Recrystallization, Chromatography) Discard->Purify Alternative Review_Protocols Review Handling and Storage Protocols Discard->Review_Protocols Proceed Proceed with Experiment Stable->Proceed

Caption: Troubleshooting workflow for suspected sample degradation.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Thiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with palladium-catalyzed cross-coupling reactions involving thiophene substrates. The inherent nature of thiophene presents unique obstacles, primarily related to catalyst deactivation. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and optimized protocols to enhance reaction success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a bromothiophene substrate has a very low yield or is not working at all. What is the most likely cause?

A1: The most common issue in cross-coupling reactions involving thiophenes is catalyst deactivation due to sulfur poisoning.[1] The sulfur atom in the thiophene ring can act as a "soft" ligand and strongly coordinate to the "soft" palladium metal center of the catalyst.[1] This coordination blocks the active site required for the catalytic cycle, effectively removing the catalyst from the reaction and leading to low or no product yield.[1]

Q2: I see a black precipitate forming in my reaction. What is it and what does it mean?

A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive Pd(0) particles. Its formation is a common catalyst decomposition pathway and indicates that your catalyst is deactivating.[2] This can be caused by high temperatures, impurities in the reagents or solvents, or an inappropriate ligand-to-palladium ratio.

Q3: How can I prevent or minimize catalyst poisoning by the thiophene substrate?

A3: The most effective strategy is to use a catalyst system with bulky, electron-rich ligands. These ligands serve two main purposes:

  • Steric Shielding : The bulkiness of the ligand physically hinders the sulfur atom from accessing and binding to the palladium center.[3]

  • Electronic Effects : Electron-rich ligands increase the electron density on the palladium atom, which accelerates the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination). This allows the desired cross-coupling to outcompete the deactivation process.[4]

Highly effective ligand classes include biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-Heterocyclic Carbenes (NHCs).[3]

Q4: Besides catalyst poisoning, what are other common reasons for low yields in thiophene Suzuki couplings?

A4: Other potential issues include:

  • Protodeboronation : The thiophene boronic acid or ester can be unstable under the reaction conditions and be replaced by a hydrogen atom.[2]

  • Poor Reagent Quality : Ensure all reagents, especially the boronic acid and solvents, are pure and dry. Oxygen can interfere with the catalyst's activity.[2]

  • Incorrect Base or Solvent : The choice of base and solvent is critical and often substrate-dependent. An unsuitable combination can lead to poor solubility, slow reaction rates, or side reactions.[2][5]

Q5: Can I simply increase the catalyst loading to overcome deactivation?

A5: While a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation, it is not an ideal solution.[3] It increases costs and the amount of residual palladium in your product. A better approach is to optimize the reaction conditions and choose a more robust catalyst system.

Q6: Is it possible to regenerate a sulfur-poisoned palladium catalyst?

A6: Regeneration of sulfur-poisoned palladium catalysts can be challenging due to the strong Pd-S bond.[6] While industrial-scale regeneration processes exist, a simple and universally effective lab-scale procedure is not well-established. For heterogeneous catalysts like Pd/C, washing with solvents may remove some adsorbed impurities but is unlikely to break the palladium-sulfur bond. Treatment with hydrogen at elevated temperatures can be effective for some types of sulfur poisoning but may not be practical for catalysts recovered from a reaction mixture.[7] In most lab-scale applications, using a more robust catalyst or optimizing conditions to prevent deactivation is more practical than attempting regeneration.

Troubleshooting Guides

Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathway caused by thiophene poisoning.

G cluster_cycle Productive Catalytic Cycle cluster_poisoning Deactivation Pathway A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) A->B Poisoned Pd(0)L_n(S) (Poisoned Catalyst) A->Poisoned Sulfur Coordination C Transmetalation (R'-M) B->C D Reductive Elimination C->D D->A Catalyst Regeneration E R-R' (Product) D->E Thiophene Thiophene Substrate (S) Thiophene->Poisoned

Caption: Competing pathways: the desired catalytic cycle versus catalyst poisoning by thiophene.

A Step-by-Step Troubleshooting Workflow

If you are experiencing low or no yield, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow decision decision action action start Low / No Product Yield check_reagents Verify Reagent Quality (Purity, Stability, Dryness) start->check_reagents reagents_ok reagents_ok check_reagents->reagents_ok replace_reagents replace_reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) reagents_ok->check_conditions Yes conditions_ok conditions_ok check_conditions->conditions_ok improve_conditions improve_conditions conditions_ok->improve_conditions No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes catalyst_issue catalyst_issue troubleshoot_catalyst->catalyst_issue change_ligand change_ligand catalyst_issue->change_ligand Yes optimize_base_solvent optimize_base_solvent catalyst_issue->optimize_base_solvent No increase_loading increase_loading change_ligand->increase_loading optimize_base_solvent->change_ligand

Caption: A decision-making workflow for troubleshooting failed thiophene cross-coupling reactions.

Data Presentation: Comparative Performance

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of thiophene cross-coupling reactions. The following tables summarize quantitative data from the literature to guide your selection process.

Table 1: Effect of Catalyst and Base on the Heck Coupling of 2-Bromothiophene with Ethyl Acrylate

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF10075
2Pd(OAc)₂P(o-tol)₃Et₃NDMF10085
3PdCl₂NoneNaOAcNMP12060
4Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane10092
5Pd(OAc)₂NoneK₂CO₃DMF13068

Data is illustrative and compiled from representative Heck reaction literature. Actual yields will depend on specific reaction conditions.[3][8]

Table 2: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Dibromothiophenes

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[9]
Pd(dppf)Cl₂General Dihaloarene1-5K₂CO₃DMF1001680-95[10]
Pd(OAc)₂ / SPhos2,5-dibromothiophene2K₃PO₄Toluene/H₂O1008>90General Buchwald Protocol

Note: The yields are highly dependent on the specific arylboronic acid used in the coupling reaction. "Moderate to Good" is a qualitative description from the source paper.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene Derivative

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes and can be used as a starting point for optimization.[2]

Materials:

  • Bromothiophene derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (2.5 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the bromothiophene (e.g., 0.976 mmol), arylboronic acid (1.073 mmol), and K₃PO₄ (1.952 mmol).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (2.5 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture (e.g., 3.125 mL). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction for 12 hours, monitoring by TLC or GC-MS if desired.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Diagnosing Catalyst Deactivation by Reagent Impurity

This protocol helps to determine if an impurity in one of the starting materials is poisoning the catalyst.[11]

Procedure:

  • Run a Control Reaction: Perform the cross-coupling reaction using the standard protocol (Protocol 1) with highly purified, trusted batches of all reagents (halothiophene, organometallic reagent, base, solvent, and catalyst). This serves as your positive control.

  • Systematic Reagent Substitution:

    • Reaction A: Repeat the control reaction, but substitute the trusted halothiophene with the batch you suspect may be impure.

    • Reaction B: Repeat the control reaction, but substitute the trusted organometallic reagent with your potentially impure batch.

    • Reaction C: Repeat the control reaction, but use the batch of base you have been using in the failed reactions.

    • Reaction D: Repeat the control reaction, but use the batch of solvent you have been using.

  • Analysis: Compare the yields and reaction profiles of Reactions A, B, C, and D with the control reaction. A significant drop in yield in one of these reactions points to the substituted reagent as the source of the catalyst poison.

  • Confirmation: If a reagent is identified as the source of the problem, purify it (e.g., recrystallization for solids, distillation for liquids) and repeat the reaction with the purified material to confirm.

Protocol 3: Lab-Scale Regeneration of a Deactivated Heterogeneous Catalyst (e.g., Pd/C)

This is a general procedure for washing a heterogeneous catalyst. Note that this may not be effective for strongly bound sulfur poisons but can remove other organic residues.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol or Ethanol

  • Filtration apparatus

Procedure:

  • Recovery: After the reaction, carefully filter the reaction mixture to recover the solid Pd/C catalyst.

  • Water Wash: Transfer the recovered catalyst to a beaker and add deionized water. Stir the slurry for 15-20 minutes. Filter the catalyst. Repeat this washing step 2-3 times to remove inorganic salts.

  • Solvent Wash: Transfer the water-washed catalyst to a beaker and add methanol or ethanol. Stir for 15-20 minutes to remove organic residues. Filter the catalyst. Repeat this washing step 2-3 times.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test: Test the activity of the regenerated catalyst using a small-scale control reaction to determine the extent of recovery.

References

Validation & Comparative

A Comparative ¹H NMR Analysis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H NMR spectral data for Methyl 4-bromo-3-methoxythiophene-2-carboxylate, alongside experimentally determined data for structurally related analogues: Methyl 3-methoxythiophene-2-carboxylate and Methyl 4-bromothiophene-2-carboxylate. This comparison offers valuable insights into the influence of bromo and methoxy substituents on the chemical shifts of thiophene ring protons, a critical aspect for researchers and professionals in drug development and organic synthesis.

¹H NMR Data Comparison

The ¹H NMR spectral data for the target compound and its analogues are summarized in the table below. The data for this compound is predicted based on established substituent effects on the thiophene ring, while the data for the analogues are from experimental sources. All chemical shifts (δ) are reported in parts per million (ppm).

CompoundProton SignalPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-5~7.5Singlet1H
-OCH₃~3.9Singlet3H
-COOCH₃ (ester)~3.8Singlet3H
Methyl 3-methoxythiophene-2-carboxylate H-4~6.8Doublet1H
H-5~7.4Doublet1H
-OCH₃~3.9Singlet3H
-COOCH₃ (ester)~3.8Singlet3H
Methyl 4-bromothiophene-2-carboxylate H-3~7.7Singlet1H
H-5~7.4Singlet1H
-COOCH₃ (ester)~3.9Singlet3H

Substituent Effects on ¹H NMR Chemical Shifts

The electronic properties of the substituents at the C3 and C4 positions of the thiophene ring significantly influence the chemical shifts of the ring protons. The methoxy group (-OCH₃) at C3 is an electron-donating group, which increases the electron density on the thiophene ring, causing an upfield shift (to lower ppm values) of the ring protons. Conversely, the bromine atom at C4 is an electron-withdrawing group, which decreases the electron density and leads to a downfield shift (to higher ppm values) of the adjacent protons.

In this compound, the presence of both the electron-donating methoxy group and the electron-withdrawing bromo group, in addition to the ester group, results in a single resonance for the H-5 proton. The predicted chemical shift of this proton is influenced by the competing electronic effects of these substituents.

G Substituent Effects on Thiophene Proton Chemical Shifts subst Substituent effect Electronic Effect shift ¹H NMR Shift methoxy -OCH₃ (at C3) edg Electron Donating methoxy->edg bromo -Br (at C4) ewg Electron Withdrawing bromo->ewg ester -COOCH₃ (at C2) ester->ewg upfield Upfield Shift (Lower ppm) edg->upfield downfield Downfield Shift (Higher ppm) ewg->downfield G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Comparative Analysis of 13C NMR Spectral Data for Methyl 4-bromo-3-methoxythiophene-2-carboxylate and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Thiophene Substitution Patterns on 13C NMR Chemical Shifts

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-bromo-3-methoxythiophene-2-carboxylate and a selection of structurally related thiophene alternatives. Understanding the influence of various substituents on the chemical shifts of the thiophene ring is crucial for the structural elucidation and characterization of novel thiophene-based compounds, which are significant scaffolds in medicinal chemistry and materials science. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers engaged in the synthesis and analysis of such molecules.

13C NMR Data Comparison

The following table summarizes the 13C NMR chemical shifts (δ) for this compound and three comparator thiophene derivatives. The data illustrates the impact of substituent electronegativity and position on the electron density and, consequently, the magnetic environment of each carbon atom in the thiophene ring. All chemical shifts are reported in parts per million (ppm).

CompoundC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Other Carbons (δ, ppm)
This compound 161.9156.4109.8115.761.2 (OCH3), 52.2 (COOCH3)
3-Methylthiophene125.3138.4129.9121.015.6 (CH3)
3-Bromothiophene122.9110.1129.0126.0-
3-Methoxythiophene121.7160.0101.4125.859.9 (OCH3)

Experimental Protocol: 13C NMR Spectroscopy

The following is a generalized, yet detailed, protocol for the acquisition of 13C NMR spectra for small organic molecules, such as the thiophene derivatives discussed in this guide.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid sample or 20-30 µL of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Tune and match the 13C probe to the correct frequency.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to acquire a 13C{1H} spectrum, where all carbon signals appear as singlets.

  • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically set between 1 to 2 seconds.

  • Relaxation Delay (d1): A delay of 2 to 5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.

  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 256 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain a flat baseline.

  • Reference the spectrum. If the solvent is CDCl3, the residual solvent peak at 77.16 ppm can be used as an internal reference.

  • Perform baseline correction to ensure accurate peak picking and integration.

Visualization of this compound with 13C NMR Data

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled with its corresponding 13C NMR chemical shift.

Caption: Structure of this compound with 13C NMR assignments.

Mass Spectrometry of Methyl 4-bromo-3-methoxythiophene-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following data and protocols are designed to assist researchers, scientists, and drug development professionals in selecting the optimal analytical approach for this and structurally similar compounds.

Introduction

This compound (MW: 251.10 g/mol , Formula: C₇H₇BrO₃S) is a substituted thiophene derivative. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio), which is a key diagnostic feature in its mass spectrum. This guide explores the expected outcomes from various ionization techniques and mass analyzers, supported by predictive fragmentation patterns based on analogous compounds.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of this compound. Below is a comparison of three common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleExpected Ionization of Target CompoundAdvantages for Target CompoundDisadvantages for Target Compound
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Efficient ionization is expected. The resulting spectrum will show a prominent molecular ion peak and a rich fragmentation pattern.Provides detailed structural information through fragmentation. Ideal for GC-MS analysis.Extensive fragmentation may lead to a weak or absent molecular ion peak in some cases.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.As a relatively polar molecule, it is expected to ionize well, likely forming protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺)."Soft" ionization technique that typically produces a strong signal for the molecular ion with minimal fragmentation. Suitable for LC-MS.May not provide sufficient fragmentation for detailed structural elucidation without tandem MS (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.Good ionization efficiency is anticipated, primarily forming [M+H]⁺.Another "soft" ionization method suitable for LC-MS, particularly for moderately polar compounds. Less susceptible to matrix effects than ESI.May produce less fragmentation than EI, requiring MS/MS for detailed structural information.

Comparative Analysis of Mass Analyzers

The selection of a mass analyzer will dictate the resolution, mass accuracy, and quantitative capabilities of the analysis.

Mass AnalyzerKey FeaturesPerformance for Target Compound Analysis
Triple Quadrupole (QqQ) High sensitivity and selectivity for targeted analysis using Multiple Reaction Monitoring (MRM).Excellent for quantitative analysis, such as pharmacokinetic studies, by monitoring specific precursor-to-product ion transitions.[1][2][3]
Quadrupole Time-of-Flight (Q-TOF) High resolution and accurate mass measurement, enabling confident elemental composition determination.Ideal for identification and structural characterization of the parent compound and its metabolites.[4]
Orbitrap Very high resolution and mass accuracy.Provides the highest confidence in elemental composition determination and can resolve complex mixtures.[4][5]

Predicted Fragmentation Patterns

Based on the structure of this compound and data from analogous compounds, the following fragmentation pathways are predicted under Electron Ionization (EI).

fragmentation_pathway M [C₇H₇BrO₃S]⁺ m/z 250/252 F1 [C₆H₄BrO₂S]⁺ m/z 221/223 M->F1 - OCH₃ F3 [C₆H₇O₃S]⁺ m/z 159 M->F3 - Br F2 [C₅H₄BrS]⁺ m/z 162/164 F1->F2 - CO₂ F5 [C₅H₃BrOS]⁺ m/z 190/192 F1->F5 - CH₃ F4 [C₅H₄O₂S]⁺ m/z 128 F3->F4 - OCH₃ sample_prep_workflow cluster_gcms GC-MS Sample Preparation cluster_lcms LC-MS Sample Preparation gcms_start Dissolve sample in volatile solvent (e.g., ethyl acetate) to 1 mg/mL gcms_dilute Dilute to 1-10 µg/mL gcms_start->gcms_dilute gcms_vial Transfer to GC vial gcms_dilute->gcms_vial lcms_start Dissolve sample in mobile phase compatible solvent (e.g., methanol/water) to 1 mg/mL lcms_dilute Dilute to 0.1-1 µg/mL lcms_start->lcms_dilute lcms_filter Filter through 0.22 µm syringe filter lcms_dilute->lcms_filter lcms_vial Transfer to LC vial lcms_filter->lcms_vial

References

Reactivity of Bromo vs. Iodo Thiophene Derivatives in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis of novel therapeutics and functional materials, the strategic selection of starting materials is paramount for efficient and high-yield chemical transformations. Thiophene moieties are prevalent scaffolds in numerous biologically active compounds and organic electronic materials. Their functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of bromo- and iodo-thiophene derivatives in key cross-coupling reactions, supported by experimental data and detailed methodologies.

The fundamental principle governing the reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, which facilitates the oxidative addition of the halothiophene to the palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle. Consequently, iodo-thiophene derivatives are generally more reactive than their bromo- counterparts, often leading to faster reactions, higher yields, and milder reaction conditions.[1][2]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, comparing the performance of bromo- and iodo-thiophene derivatives, as well as analogous aryl halides, in key cross-coupling reactions. While direct side-by-side comparisons for thiophene derivatives under identical conditions are not always available in the literature, the presented data illustrates the established reactivity trend.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Iodo-thiophenes generally exhibit higher reactivity, allowing for milder reaction conditions.

Thiophene DerivativeCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 80°C, 12h~85-95%[3]
3-BromothiophenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 80°C, 12h~80-90%[3]
5-Bromothiophene-2-carboxylate (Pentyl ester)Various arylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-dioxane/water, 90°C, 12h(baseline)[1]
5-Iodothiophene-2-carboxylate (Pentyl ester)Various arylboronic acidsPd(PPh₃)₄ / K₃PO₄Expected milder conditions/higher yield(predicted)[1]

Table 2: Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Iodo-thiophenes are expected to react more efficiently than bromothiophenes.

Thiophene DerivativeAlkeneCatalyst SystemConditionsYield (%)Reference
2-BromothiopheneStyrenePd(OAc)₂ / P(o-tol)₃ / K₂CO₃DMF, 120-140°C(not specified)[3]
3-BromothiopheneStyrenePd(OAc)₂ / P(o-tol)₃ / K₂CO₃DMF, 120-140°C(not specified)[3]
5-Iodothiophene-2-carboxylateStyrenePd(OAc)₂ / PPh₃ / Et₃NExpected milder conditions(predicted high)[1]
5-Bromothiophene-2-carboxylateStyrenePd(OAc)₂ / PPh₃ / Et₃NStandard conditions(predicted good)[1]

Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of iodo-derivatives is particularly advantageous in this reaction.

Thiophene DerivativeAlkyneCatalyst SystemConditionsReference
3-Iodo-7-chloro-1-benzothiopheneTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃NTHF or DMF, Room Temp[1]
3-Bromo-7-chloro-1-benzothiopheneTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃NTHF or DMF, 50-80°C[1]

Table 4: Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. The reactivity trend of I > Br is also observed in this reaction.

Thiophene DerivativeOrganotin ReagentCatalyst SystemConditionsExpected ReactivityReference
5-Iodothiophene-2-carboxylateOrganostannanePd(PPh₃)₄ or Pd(dppf)Cl₂ / CuI / LiClDMF, 40-100°CHigh[1]
5-Bromothiophene-2-carboxylateOrganostannanePd(PPh₃)₄ or Pd(dppf)Cl₂ / CuI / LiClDMF, 40-100°CModerate[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. The following are representative experimental protocols for key cross-coupling reactions, which can be adapted for both bromo- and iodo-thiophene derivatives.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the halothiophene (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/water 4:1 or 1,4-dioxane/water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The reaction mixture is heated with vigorous stirring. For iodo-thiophenes, the reaction may proceed at a lower temperature (e.g., 60-80°C) compared to bromo-thiophenes (e.g., 80-100°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[1][3]

General Protocol for Heck Reaction
  • In a Schlenk flask or sealed tube, combine the halothiophene (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (e.g., P(o-tol)₃, 2-4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas.

  • Anhydrous solvent (e.g., DMF or NMP) is added via syringe.

  • The vessel is sealed and the reaction mixture is heated with stirring. Iodo-thiophenes may react at lower temperatures (e.g., 80-100°C) than bromo-thiophenes (e.g., 120-140°C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography.[1][3]

General Protocol for Sonogashira Coupling
  • To a degassed solution of the halothiophene (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or diisopropylamine).

  • For iodo-thiophene derivatives, the reaction is typically stirred at room temperature. For bromo-thiophene derivatives, heating to 50-80°C is often required.

  • Upon completion, the reaction mixture is filtered, and the product is isolated by extraction and purification.[1]

General Protocol for Stille Coupling
  • In a flame-dried flask under an inert atmosphere, dissolve the halothiophene (1.0 equiv) and the organostannane (1.1 equiv) in an anhydrous, degassed solvent (e.g., DMF or toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • The reaction mixture is heated. Iodo-thiophenes may react at lower temperatures (e.g., 60-80°C) compared to bromo-thiophenes (e.g., 80-110°C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of KF to precipitate tin byproducts.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, followed by purification.

Visualizing the Reaction Pathway and Workflow

To better understand the fundamental processes, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.

Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Halothiophene, Coupling Partner, Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Appropriate Temperature catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: A typical experimental workflow for a cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental data and the quality of the final product. Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in downstream applications. This guide provides a comprehensive comparison of four common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile or thermally labile compounds like this compound.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is effective.[2]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition as needed.

Data Presentation
ParameterResult
Retention Time8.52 min
Peak Area %99.6%
Impurity 1 (RT 5.21 min)0.25%
Impurity 2 (RT 7.89 min)0.15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-400 m/z

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation
ParameterResult
Retention Time10.2 minutes
Purity (by area %)99.5%
Impurity 1 (RT 8.9 min)0.3%
Impurity 2 (RT 9.5 min)0.2%
Mass Spectrum (m/z)Consistent with the molecular weight and fragmentation pattern of the target compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation
ParameterResult
Analyte Signal Integral1.00 (normalized)
Internal Standard Signal Integral1.05
Calculated Purity99.7% (w/w)
Structural Confirmation¹H and ¹³C NMR spectra are consistent with the structure of this compound.

Elemental Analysis

Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, sulfur, and halogens in a compound. By comparing the experimentally determined percentages to the theoretical values, the purity of the compound can be assessed.[3][4]

Experimental Protocol

Instrumentation: An automated CHNS/O elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin or silver capsule.

    • Record the exact weight.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, SO₂, and N₂) are separated and quantified by a thermal conductivity detector. For bromine analysis, specific combustion and detection methods for halogens are employed.

Data Presentation
ElementTheoretical %Experimental %Deviation %
Carbon (C)38.2838.15-0.13
Hydrogen (H)2.812.85+0.04
Sulfur (S)12.7712.68-0.09
Bromine (Br)31.8231.95+0.13
Oxygen (O)14.3314.37+0.04

Comparison of Analytical Methods

FeatureHPLCGC-MSqNMRElemental Analysis
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear magnetic resonance signal intensity relative to a standardCombustion and detection of elemental composition
Primary Use Quantification of known and unknown impuritiesIdentification and quantification of volatile impuritiesAbsolute purity determination and structural confirmationConfirmation of elemental composition and purity
Strengths High precision, robust, widely applicableHigh sensitivity, excellent for impurity identificationPrimary method, no need for a specific standard of the analyte, non-destructiveProvides fundamental composition data, good for verifying new compounds
Limitations Requires a reference standard for absolute quantification, may not detect non-chromophoric impuritiesNot suitable for non-volatile or thermally labile compoundsLower throughput, requires a certified internal standardDoes not distinguish between isomers, less sensitive to organic impurities with similar elemental composition
Typical Purity Range >99.9% to <90%>99.9% to <90%>99% to <95%Provides data to support high purity (e.g., within ±0.4% of theoretical)

Experimental Workflow

Analytical Workflow for Purity Determination cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal & Confirmatory Analysis cluster_3 Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Compositional Analysis HPLC HPLC Analysis Dissolution->HPLC Chromatographic Separation GC_MS GC-MS Analysis Dissolution->GC_MS Volatile Component Separation qNMR qNMR Analysis Dissolution->qNMR Structural & Quantitative Analysis Purity_Assessment Purity Assessment & Impurity Profiling HPLC->Purity_Assessment GC_MS->Purity_Assessment qNMR->Purity_Assessment Elemental_Analysis->Purity_Assessment

Caption: Workflow for the purity determination of this compound.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of known and non-volatile impurities, HPLC is a robust and reliable choice. GC-MS is invaluable for the identification and quantification of volatile or semi-volatile impurities. For absolute purity determination without the need for a specific reference standard of the analyte and for unambiguous structural confirmation, qNMR is the preferred method. Elemental analysis serves as a fundamental check of the compound's composition and is particularly useful for validating newly synthesized batches. A comprehensive purity assessment often involves the use of orthogonal methods, such as a chromatographic technique (HPLC or GC-MS) in conjunction with a spectroscopic (qNMR) or compositional (Elemental Analysis) technique, to provide a high degree of confidence in the analytical results.

References

A Comparative Crystallographic Guide to Substituted Thiophene-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Structural Nuances of Thiophene-based Heterocycles

This guide offers a detailed comparative analysis of the X-ray crystallographic data for two derivatives of thiophene-2-carboxylate, a core scaffold of significant interest in medicinal chemistry and materials science. While crystallographic data for methyl 4-bromo-3-methoxythiophene-2-carboxylate remains elusive in publicly accessible databases, this comparison of closely related structures provides valuable insights into the conformational properties and packing arrangements of this important class of compounds. Understanding these three-dimensional structures at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel crystalline materials.

The following sections present a side-by-side comparison of the crystallographic parameters of Methyl 3-aminothiophene-2-carboxylate and a more complex fused thieno[2,3-b]pyridine derivative. Detailed experimental protocols for synthesis and crystallographic analysis are also provided to ensure reproducibility and facilitate further investigation.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction offer a quantitative basis for comparing the molecular geometries and crystal packing of the selected thiophene derivatives. The data presented in the table below highlights the differences in their crystal systems, unit cell dimensions, and other key crystallographic metrics.

ParameterCompound 1: Methyl 3-aminothiophene-2-carboxylate[1]Compound 2: 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic Acid Ethyl Ester[2]
Chemical Formula C₆H₇NO₂SC₁₇H₁₅NO₃S
Molecular Weight 157.19313.37
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 13.569(3) Å, b = 11.459(2) Å, c = 13.911(3) Å, α = 90°, β = 90.95(3)°, γ = 90°a = 11.2323(7) Å, b = 13.5936(7) Å, c = 9.9452(5) Å, α = 90°, β = 107.576(2)°, γ = 90°
Unit Cell Volume 2162.1(7) ų1448.25(14) ų
Z (Molecules per unit cell) 124
Density (calculated) 1.448 Mg/m³1.437 Mg/m³

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of crystallographic studies. The following protocols summarize the synthesis and X-ray diffraction analysis for the two compared compounds.

Synthesis and Crystallization

Compound 1: Methyl 3-aminothiophene-2-carboxylate [1] Commercial methyl 3-aminothiophene-2-carboxylate was dissolved in ethanol. The resulting solution was filtered and allowed to slowly evaporate at 25°C. Yellow, stick-shaped crystals suitable for X-ray diffraction were collected after one day.

Compound 2: 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic Acid Ethyl Ester [2] The synthesis of this compound involves a multi-step reaction sequence starting from ethyl 2-amino-3-methylthiophene-2-carboxylate. The final product was purified and colorless crystals were obtained by slow evaporation from an ethanol solution.

X-ray Data Collection and Structure Refinement

For both compounds, a similar general workflow for X-ray crystallography was employed:

  • Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.

  • Data Collection: The crystal was placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The diffraction data were collected at a controlled temperature, typically 100-293 K, to minimize thermal vibrations.

  • Data Reduction: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for various experimental effects (e.g., Lorentz and polarization factors).

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis and crystallographic analysis of substituted thiophene-2-carboxylate derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement crystallographic_data Crystallographic Data Table refinement->crystallographic_data structural_analysis Structural Analysis refinement->structural_analysis end end

Caption: A generalized workflow from synthesis to crystallographic analysis.

References

Comparative Guide to Analytical Methods for Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of this compound in research and development settings. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) methods, providing detailed experimental protocols and comparative performance data.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the proposed methods for the analysis of this compound.

Table 1: Comparison of HPLC, GC-MS, and UPLC Methods

ParameterHPLC (Method 1)HPLC (Method 2)GC-MSUPLC
Principle Reverse-Phase ChromatographyReverse-Phase ChromatographyGas Chromatography-Mass SpectrometryReverse-Phase Chromatography
Column C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (100 mm x 2.1 mm, 2.6 µm)DB-5MS (30 m x 0.25 mm, 0.25 µm)Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientMethanol/Water GradientHeliumAcetonitrile/Water Gradient
Detection UV-Vis (254 nm)UV-Vis (254 nm)Mass Spectrometry (Scan & SIM)UV-Vis (254 nm)
Estimated Retention Time ~ 8.5 min~ 6.2 min~ 12.1 min~ 2.8 min
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
Range 1 - 200 µg/mL1 - 200 µg/mL0.1 - 50 µg/mL0.5 - 150 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.3 µg/mL~ 0.05 µg/mL~ 0.15 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL~ 1.0 µg/mL~ 0.1 µg/mL~ 0.5 µg/mL
Precision (%RSD) < 2%< 2%< 5%< 1.5%
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%99 - 101%
Sample Throughput ModerateModerateLowHigh
Strengths Robust, widely available, good resolution.Alternative selectivity for aromatic compounds.High specificity, structural information.High speed and resolution, low solvent use.
Weaknesses Longer run times than UPLC.Requires analyte volatility, potential for thermal degradation.Higher backpressure, requires specialized equipment.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for structurally related substituted thiophene derivatives and can be adapted and validated for the specific analysis of this compound.

HPLC Method 1: C18 Reverse-Phase

This method is a standard approach for the analysis of moderately polar aromatic compounds.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to the desired concentration for analysis.

HPLC Method 2: Phenyl-Hexyl Reverse-Phase

This method offers alternative selectivity due to pi-pi interactions between the phenyl-hexyl stationary phase and the aromatic thiophene ring.

  • Instrumentation: Standard HPLC system.

  • Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: 254 nm

  • Sample Preparation: As described in HPLC Method 1, using methanol as the solvent.

GC-MS Method

Gas chromatography coupled with mass spectrometry provides high selectivity and structural confirmation.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless (1 µL)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (ions to be selected based on the mass spectrum of the analyte).

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

UPLC Method

Ultra-Performance Liquid Chromatography offers significant improvements in speed and resolution.

  • Instrumentation: UPLC system with a binary solvent manager, sample manager, and photodiode array detector.

  • Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 85% B over 3 minutes, hold at 85% B for 0.5 minutes, return to 40% B over 0.1 minutes, and equilibrate for 0.4 minutes.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

  • Detection: 254 nm

  • Sample Preparation: As described in HPLC Method 1.

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injector Injector Filtration->Injector Column HPLC Column Injector->Column Pump Pump Pump->Injector MobilePhase Mobile Phase MobilePhase->Pump Detector UV-Vis Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injector GC Injector Dissolution->Injector GC_Column GC Column in Oven Injector->GC_Column CarrierGas Carrier Gas CarrierGas->Injector MS_Detector Mass Spectrometer GC_Column->MS_Detector Data Data Acquisition & Analysis MS_Detector->Data

Caption: General workflow for GC-MS analysis.

Method_Selection_Logic start Start: Need to Analyze Methyl 4-bromo-3-methoxy thiophene-2-carboxylate q1 High Specificity & Structural Info Needed? start->q1 q2 High Throughput Needed? q1->q2 No gcms Choose GC-MS q1->gcms Yes q3 Alternative Selectivity for Impurities? q2->q3 No uplc Choose UPLC q2->uplc Yes hplc_c18 Choose HPLC (C18) q3->hplc_c18 No hplc_phenyl Choose HPLC (Phenyl-Hexyl) q3->hplc_phenyl Yes

Caption: Logic for selecting an analytical method.

A Comparative Guide to Thiophene Building Blocks: Featuring Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and organic electronic materials. Their unique electronic and structural properties make them privileged scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of Methyl 4-bromo-3-methoxythiophene-2-carboxylate with other common thiophene building blocks, supported by experimental data to aid in the selection of the most suitable starting materials for your research and development needs.

Introduction to Thiophene Building Blocks

Thiophene-containing molecules are integral to numerous approved drugs and advanced materials. The thiophene ring system offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical and biological properties. Key reactions for the functionalization of thiophene rings include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, which enable the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the initial thiophene building block is crucial for the success of these synthetic routes.

Focus on: this compound

This compound (M4BMT) is a highly functionalized thiophene derivative that offers multiple points for synthetic elaboration. Its chemical structure (C₇H₇BrO₃S) includes a bromine atom, a methoxy group, and a methyl ester, providing a versatile platform for diverse chemical transformations.

Performance Comparison in Cross-Coupling Reactions

The reactivity of thiophene building blocks in cross-coupling reactions is a critical factor in their utility. The following tables summarize representative yields for Suzuki-Miyaura and Stille couplings of M4BMT and other common bromothiophene derivatives. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a compilation from various sources.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid

EntryBromothiophene DerivativeCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%
32,5-Dibromo-3-methylthiophene (mono-coupling)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901227-63%
44-Bromothiophene-2-carbaldehydePd(PPh₃)₄K₃PO₄Toluene/H₂O85-9012Good
5This compound (Predicted)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good

Note: The yield for this compound is an educated prediction based on the reactivity of similar substituted thiophenes. The electron-donating methoxy group and electron-withdrawing ester group can influence the reactivity.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.

Table 2: Representative Yields for Stille Coupling of Bromothiophenes

EntryBromothiophene DerivativeOrganostannaneCatalystSolventTemp. (°C)Yield (%)
12-Bromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄Toluene11070-80%
23,4-Dibromothiophene (mono-coupling)ArylstannanePd₂(dba)₃ / P(o-tol)₃Toluene110~70%
32-Bromo-5-hexylthiophene(Tributylstannyl)furanPd(PPh₃)₄Toluene11033-73%
4This compound (Predicted)ArylstannanePd(PPh₃)₄Toluene110Moderate to Good

Note: The yield for this compound is a prediction based on general Stille coupling reactivity. The steric hindrance and electronic effects of the substituents will play a role.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a widely used and effective method for the coupling of aryl bromides.[1]

Materials:

  • Bromothiophene derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the bromothiophene derivative, the corresponding arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

General Experimental Protocol for Stille Coupling

This protocol provides a general methodology for the Stille cross-coupling reaction.

Materials:

  • Bromothiophene derivative (1.0 equivalent)

  • Organostannane reagent (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Optional: Ligand (e.g., P(o-tol)₃)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene derivative and the palladium catalyst.

  • Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.

  • Add the anhydrous and degassed solvent via syringe.

  • Subsequently, add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Thiophene derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophene-based compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Setup Reaction Setup: - Bromothiophene - Boronic Acid - Catalyst & Base - Solvent Start->Setup Inert Inert Atmosphere (N2 or Ar) Setup->Inert Heating Heating & Stirring Inert->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Applications of Thiophene Building Blocks

This diagram illustrates the logical progression from different thiophene building blocks to their applications.

Thiophene_Applications cluster_0 Thiophene Building Blocks cluster_1 Synthetic Transformations cluster_2 Applications M4BMT Methyl 4-bromo-3- methoxythiophene- 2-carboxylate Coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) M4BMT->Coupling Simple Simple Bromothiophenes (e.g., 2- or 3-bromothiophene) Simple->Coupling Dibromo Dibromothiophenes (e.g., 2,5- or 3,4-dibromothiophene) Dibromo->Coupling Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Coupling->Pharma Materials Organic Electronics (e.g., OFETs, OPVs) Coupling->Materials

Caption: Relationship between thiophene building blocks, synthetic methods, and applications.

References

A Researcher's Guide to Comparative DFT Analysis of Substituted Thiophenes: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel compounds is paramount for predicting their reactivity, stability, and potential biological activity. Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating these properties at the molecular level. This guide provides a framework for conducting a comparative analysis of the electronic properties of a target molecule, Methyl 4-bromo-3-methoxythiophene-2-carboxylate, against other substituted thiophene derivatives, supported by computational data from existing literature.

Understanding the Electronic Landscape: Key Parameters

A comparative DFT analysis typically revolves around a set of key electronic descriptors that provide insights into the molecular behavior. These include:

  • Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

  • Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that the molecule can be more easily excited and is generally more reactive.

  • Dipole Moment (µ): This parameter measures the overall polarity of a molecule, which influences its solubility and how it interacts with other polar molecules.

  • Molecular Electrostatic Potential (MEP): This is a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

Comparative Data Analysis

To illustrate a comparative study, the following tables summarize DFT-calculated electronic properties for two distinct thiophene derivatives found in the literature. These serve as examples of "alternative" compounds against which this compound could be benchmarked once its properties are calculated.

Table 1: Comparison of Calculated Electronic Properties of Substituted Thiophene Derivatives

ParameterEthyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate[1]Thiophene-Phenylene Systems (Representative)[2]
HOMO Energy (eV) -4.994Varies with system
LUMO Energy (eV) -1.142Varies with system
Energy Gap (ΔE) (eV) 3.852Generally lower with increased conjugation
Dipole Moment (Debye) Not ReportedLow for symmetric systems
Chemical Potential (eV) -3.068Varies with system

Table 2: Global Reactivity Descriptors for a Thiophene Derivative [1]

DescriptorValue (eV)
Ionization Potential (I) 4.994
Electron Affinity (A) 1.142
Hardness (η) 1.926
Softness (S) 0.519
Electronegativity (χ) 3.068

Experimental and Computational Protocols

A standardized and well-documented protocol is essential for reproducible and comparable results. The following outlines a typical workflow for DFT calculations of electronic properties.

Computational Methodology

The electronic properties of the compared thiophene derivatives were determined using DFT calculations, a common approach in computational chemistry. For instance, the study on ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate employed the following protocol[1]:

  • Software: Gaussian 09W, GaussView 6.0, and UCA-FUKUI V 2.0 packages were utilized for the calculations.[1]

  • Method: The molecular geometry was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional.[1]

  • Basis Set: A standard 6-311++G(d,p) basis set was employed for the optimization and subsequent property calculations.[1]

  • Analysis: Natural Bond Orbital (NBO) analysis was also performed to understand the intramolecular interactions.[1]

For a comparative study involving this compound, it is crucial to use the exact same computational method (functional and basis set) to ensure that any observed differences in electronic properties are due to the intrinsic molecular structures and not artifacts of the computational approach.

Workflow for Comparative DFT Analysis

The following diagram illustrates a logical workflow for conducting a comparative DFT study on the electronic properties of thiophene derivatives.

DFT_Workflow cluster_prep Molecular Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison cluster_reporting Reporting mol_build Build 3D Structures (e.g., GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify Stability prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->prop_calc extract_data Extract Quantitative Data prop_calc->extract_data compare_data Tabulate and Compare (Target vs. Alternatives) extract_data->compare_data visualize Visualize Orbitals and MEPs compare_data->visualize report Publish Comparison Guide compare_data->report visualize->report

Caption: Workflow for comparative DFT analysis of thiophene derivatives.

Interpreting the Comparison

By calculating the electronic properties of this compound using the same DFT methodology as for the alternative compounds, a researcher can draw meaningful comparisons. For instance, if the HOMO-LUMO gap of the target molecule is significantly smaller than that of the alternatives, it would suggest higher reactivity. Similarly, a larger dipole moment might indicate better solubility in polar solvents. The Molecular Electrostatic Potential map would further reveal the most likely sites for electrophilic and nucleophilic attack, providing crucial information for understanding its interaction with biological targets.

This guide provides a foundational methodology for researchers to conduct and interpret comparative DFT studies on novel thiophene derivatives. By systematically comparing key electronic properties against known compounds, a deeper understanding of the target molecule's potential can be achieved, thereby accelerating the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of Methyl 4-bromo-3-methoxythiophene-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a procedural, step-by-step plan for its safe handling and disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.

Waste Categorization and Segregation

Proper segregation of chemical waste is the most critical step in the disposal process. This compound and materials contaminated with it must be treated as hazardous waste. Specifically, it falls under the category of halogenated organic waste.

Waste TypeDescriptionDisposal Container
Liquid Halogenated Organic Waste Unused or surplus this compound, reaction mixtures containing the compound, and solvent rinses (e.g., from glassware).A designated, properly labeled, and sealed container for halogenated organic solvents.[1][2]
Aqueous Waste Any water-based solutions containing dissolved this compound.A separate, labeled container for aqueous hazardous waste. Do not mix with organic solvent waste.[1]
Solid Contaminated Waste Items such as gloves, pipette tips, filter paper, and weighing boats that have come into direct contact with the compound.A designated, labeled container or sealable bag for solid hazardous waste.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Liquid Waste: Carefully pour the liquid waste into the designated halogenated organic waste container using a funnel. Avoid splashing.

    • Solid Waste: Place all contaminated solid materials into the designated solid hazardous waste container.[1]

  • Container Management:

    • Ensure all waste containers are made of compatible materials and have secure, tight-fitting lids.[3]

    • Keep waste containers closed except when actively adding waste.[1][4] This minimizes the release of volatile organic compounds (VOCs).

    • Label each container clearly with "Hazardous Waste" and the full chemical name of the contents. If it is a mixed waste stream, list all components and their approximate percentages.[2]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][4][5]

    • The SAA must be a well-ventilated area, and containers should be stored in secondary containment to prevent spills.[1]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[4][5]

  • Requesting Disposal:

    • Once a waste container is full or has been in storage for a specified period (typically up to 12 months, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][5]

    • Complete any required waste pickup forms, providing accurate information about the container's contents.

  • Emergency Procedures:

    • In case of a spill, immediately alert personnel in the area.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect the absorbed material into a sealed container, and dispose of it as hazardous solid waste.[1]

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound A Generation of Waste (Liquid, Solid, Aqueous) B Segregate Waste Streams A->B C Liquid Halogenated Organic Waste B->C D Solid Contaminated Waste B->D E Aqueous Waste B->E F Store in Labeled, Closed Containers in SAA C->F D->F E->F G Container Full or Storage Limit Reached F->G H Request EHS Pickup G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Disposal Workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[6][7] When in doubt, contact your Environmental Health and Safety department for clarification.

References

Personal protective equipment for handling Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Methyl 4-bromo-3-methoxythiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 110545-67-0

  • Molecular Formula: C₇H₇BrO₃S

Hazard Summary

This compound is an irritant and should be handled with caution. Based on available safety data, the primary hazards are:

  • Causes eye irritation.[1]

  • Causes skin irritation and may be harmful if absorbed through the skin.[1]

  • Causes respiratory tract irritation and may be harmful if inhaled.[1]

  • May cause irritation of the digestive tract and may be harmful if swallowed.[1]

As a halogenated organic compound, specific handling and disposal procedures are required to mitigate risks.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are required.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[4][5] Always inspect gloves for tears or punctures before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[2][4]
Respiratory Protection NIOSH-Approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA approved respirator.[1]

Emergency Procedures

Immediate access to emergency equipment is crucial when working with this chemical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Wash mouth out with water. Do not induce vomiting. Seek medical attention.[1]
Spill For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Vacuum or sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1][4] Avoid generating dust.

Handling and Storage Protocol

Proper handling and storage are essential to maintain the stability of the compound and ensure a safe laboratory environment.

Handling:

  • Preparation: Ensure a chemical fume hood is operational and the workspace within is prepared. Put on all required PPE as detailed in the table above.

  • Manipulation: Conduct all manipulations of the compound, such as weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[1]

  • Avoidance: Avoid breathing dust, vapor, mist, or gas.[1] Avoid contact with skin and eyes.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep the container tightly closed.[1][6]

  • Store segregated from incompatible materials such as acids, bases, and oxidizing agents.[6]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste.[7][8][9] Do not mix with non-halogenated waste.[9]

  • Contaminated Glassware: Rinse glassware that has come into contact with the compound three times with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated liquid hazardous waste.[4]

Disposal Regulations:

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4]

  • Never dispose of this chemical down the drain.[4][6]

  • Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.[10]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety Measures handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware (Collect Rinsate) handling_reaction->cleanup_decon Post-Experiment cleanup_waste Segregate Halogenated Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.